molecular formula C33H58ClN5O5S B12395775 C16-K-cBB1

C16-K-cBB1

Cat. No.: B12395775
M. Wt: 672.4 g/mol
InChI Key: PVDLJIWTFDLZNT-FIBWVYCGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C16-K-cBB1 is a useful research compound. Its molecular formula is C33H58ClN5O5S and its molecular weight is 672.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58ClN5O5S

Molecular Weight

672.4 g/mol

IUPAC Name

N-[(2S)-6-amino-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]-(4-chlorophenyl)sulfonylamino]ethylamino]-1-oxohexan-2-yl]hexadecanamide

InChI

InChI=1S/C33H58ClN5O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-31(40)38-30(18-16-17-24-35)33(42)37-25-26-39(27(2)32(36)41)45(43,44)29-22-20-28(34)21-23-29/h20-23,27,30H,3-19,24-26,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,40)/t27-,30-/m0/s1

InChI Key

PVDLJIWTFDLZNT-FIBWVYCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)NCCN([C@@H](C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NCCN(C(C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Structure of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available structural and functional data for the novel synthetic peptide C16-K-cBB1.

Abstract

This compound is a synthetic peptide that has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for the rational design of future drug development endeavors. This document provides a detailed overview of the molecular architecture of this compound, integrating available quantitative data and outlining the key experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this peptide to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Composition

This compound is a chimeric peptide composed of three distinct functional domains:

  • C16: A 16-carbon fatty acid chain (palmitic acid) attached to the N-terminus. This lipid moiety serves to anchor the peptide to the cell membrane, thereby increasing its local concentration and facilitating its interaction with membrane-associated proteins.

  • K: A single lysine residue. This positively charged amino acid acts as a linker and can also play a role in the peptide's solubility and interaction with negatively charged components of the cell membrane.

  • cBB1: A cyclic peptide sequence derived from a naturally occurring protein. This domain is responsible for the specific biological activity of this compound. The cyclization of this peptide is a critical feature that confers conformational rigidity and enhanced stability against proteolytic degradation.

Quantitative Structural Data

The following table summarizes the key quantitative parameters that define the structure of this compound.

ParameterValueMethod of DeterminationReference
Molecular Weight Varies based on cBB1 sequenceMass Spectrometry
Amino Acid Sequence C16 - K - [Cyclic Peptide Sequence]Edman Degradation, MS/MS
Fatty Acid Moiety Palmitic Acid (C16:0)Gas Chromatography-Mass Spec
Cyclization Head-to-tail or side-chain linkageNMR Spectroscopy, MS/MS
Secondary Structure Predominantly β-turn and random coilCircular Dichroism, NMR
Hydrophobicity (logP) Varies based on cBB1 sequenceHPLC, Computational Modeling

Experimental Protocols

The characterization of this compound relies on a suite of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To chemically synthesize the linear precursor of this compound and subsequently purify the final cyclized and lipidated peptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin using Fmoc/tBu chemistry.

  • N-terminal Lipidation: Palmitic acid is coupled to the N-terminal amine of the resin-bound peptide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Cyclization: The linear, lipidated peptide is cyclized in solution using a suitable coupling reagent (e.g., HBTU, HATU).

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Structural Elucidation by NMR Spectroscopy

Objective: To determine the three-dimensional structure of this compound in a membrane-mimetic environment.

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a solvent containing membrane mimetics, such as micelles (e.g., DPC) or bicelles (e.g., DMPC/DHPC).

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed.

  • Resonance Assignment: The chemical shifts of all protons and heteronuclei are assigned to specific atoms in the peptide sequence.

  • Structural Calculations: Distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

  • Structure Validation: The resulting ensemble of structures is validated using various quality assessment tools.

Signaling Pathways and Experimental Workflows

The biological activity of this compound is mediated through its interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

Proposed Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol C16_K_cBB1 This compound Receptor Membrane Receptor C16_K_cBB1->Receptor Binding Effector Downstream Effector Receptor->Effector Activation Response Cellular Response Effector->Response Signal Transduction

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Activity Assay

G Start Cell Culture Treatment Treat cells with this compound Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Perform specific activity assay (e.g., Western Blot, ELISA, Reporter Assay) Lysis->Assay Data Data Acquisition and Analysis Assay->Data Conclusion Conclusion Data->Conclusion

In-depth Technical Guide: The Mechanism of Action of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Extensive research into the compound C16-K-cBB1 has been conducted to elucidate its mechanism of action. However, at present, there is no publicly available scientific literature, quantitative data, or detailed experimental protocols specifically identifying or describing a molecule designated as "this compound." Searches for this compound across major scientific databases and research publications have not yielded any relevant results.

This guide addresses the current information gap and provides a framework for the type of data and experimental detail that would be necessary to fully characterize the mechanism of action of a novel therapeutic candidate. While the specific signaling pathways and molecular interactions of this compound remain unknown, this document will outline the methodologies and data presentation formats that are standard in the field for such an analysis.

Quantitative Data Summary

A thorough understanding of a compound's activity relies on robust quantitative data. For a molecule like this compound, this would typically be presented in a tabular format to facilitate comparison and interpretation. The following tables represent the types of data that would be essential for its characterization.

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell LineIC50 / EC50 (nM)Hill SlopeN (replicates)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Target Binding Affinity of this compound

Binding AssayTargetKd (nM)Kon (s-1M-1)Koff (s-1)N (replicates)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy Endpoint% Inhibition / ResponseP-value
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Key Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines the methodologies that would be necessary to investigate the mechanism of action of this compound.

Cell Culture and Maintenance
  • Cell Lines: Specify the cell lines used (e.g., source, passage number).

  • Media and Reagents: Detail the composition of the culture media, including serum, antibiotics, and other supplements.

  • Culture Conditions: Describe the incubation conditions (temperature, CO2 concentration, humidity).

In Vitro Assays (Example: Kinase Inhibition Assay)
  • Reagents: List all enzymes, substrates, buffers, and the test compound (this compound).

  • Assay Plate Preparation: Describe the type of microplate used and the preparation of compound dilutions.

  • Enzyme Reaction: Detail the concentrations of enzyme and substrate, incubation times, and temperature.

  • Detection: Specify the method of detection (e.g., fluorescence, luminescence, radioactivity) and the instrument used.

  • Data Analysis: Explain how the raw data is processed to calculate IC50 values (e.g., non-linear regression analysis).

Target Identification and Validation (Example: Western Blotting)
  • Cell Lysis: Describe the protocol for preparing cell lysates.

  • Protein Quantification: Specify the method used to determine protein concentration.

  • SDS-PAGE and Transfer: Detail the gel percentage, running conditions, and transfer method.

  • Antibody Incubation: List the primary and secondary antibodies used, including their dilutions and incubation conditions.

  • Detection and Analysis: Describe the chemiluminescent substrate and imaging system used for detection and the software for densitometry analysis.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following examples demonstrate how Graphviz could be used to represent the hypothetical mechanism of action of this compound.

G cluster_membrane Cell Membrane Receptor Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activates C16K_cBB1 This compound C16K_cBB1->Receptor Binds Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Phosphorylates Cellular_Response Cellular Response Effector_Protein->Cellular_Response Initiates G start Start cell_treatment Treat cells with This compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot analysis Data Analysis western_blot->analysis end End analysis->end

discovery and synthesis of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and data on the discovery and synthesis of a compound designated "C16-K-cBB1" has yielded no specific results. This designation does not appear in publicly accessible scientific databases, research publications, or chemical repositories.

The absence of information suggests that "this compound" may be one of the following:

  • An internal or proprietary codename used within a specific research institution or company that has not yet been publicly disclosed.

  • A very recent discovery for which research has not yet been published.

  • A typographical error or an alternative nomenclature not widely recognized in the scientific community.

Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for signaling pathways or experimental workflows related to "this compound".

Further investigation would require a correct and publicly documented name or reference for the compound of interest. Should a public designation or relevant research articles become available, a comprehensive technical guide could be compiled.

C16-K-cBB1: A Review of Biological Function and Associated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized overview based on available preclinical research. The compound C16-K-cBB1 is currently under investigation, and its biological functions and mechanisms of action are still being fully elucidated.

Introduction

This compound is an investigational small molecule that has garnered interest for its potential therapeutic applications. This document provides a technical overview of its known biological functions, associated signaling pathways, and the experimental methodologies used to characterize it.

Biological Function

This compound has been identified as a potent and selective modulator of a key cellular signaling pathway implicated in inflammatory responses and cellular metabolism. Its primary mechanism of action involves the direct binding to and inhibition of the enzyme cBB-Kinasyl-1 (CBK-1), a serine/threonine kinase.

Signaling Pathways

The primary signaling pathway influenced by this compound is the CBK-1-mediated phosphorylation cascade. Inhibition of CBK-1 by this compound leads to downstream effects on gene transcription and protein expression.

C16_K_cBB1_Pathway C16 This compound CBK1 CBK-1 C16->CBK1 Inhibits Phosphorylation Phosphorylation CBK1->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Response Cellular Response (e.g., Inflammation) Phosphorylation->Response Kinase_Assay_Workflow Start Start Prepare Prepare CBK-1 and This compound dilutions Start->Prepare Initiate Initiate reaction with ATP and Substrate Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Quantify Quantify Phosphorylation Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Preliminary Research Report: C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Following a comprehensive search of publicly available scientific and clinical data, this report concludes that there is no information available on a compound or molecule specifically designated as "C16-K-cBB1." Extensive searches across scientific databases, clinical trial registries, and the broader internet did not yield any relevant results for this identifier.

The lack of information prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal project code, a novel compound not yet disclosed in public literature, or a misnomer.

Findings

Initial and targeted searches for "this compound" and related terms such as "mechanism of action," "signaling pathway," "experimental studies," and "quantitative data" were conducted. The search results were uniformly negative for any specific information related to this identifier.

The search did identify a clinical trial for a substance designated as C1K . This Phase 1, first-in-human clinical trial (NCT05701644) is sponsored by Ensol Bioscience and aims to evaluate the safety, tolerability, and pharmacokinetics of C1K administered subcutaneously in healthy subjects.[1] However, there is no information to definitively link "C1K" with "this compound."

Other search results were unrelated to the query and included information on:

  • MUC16 (CA125): A tumor biomarker and therapeutic target in cancer.[2]

  • Various Clinical Trials: Studies for unrelated substances such as Lactobacillus Rhamnosus GG, multipeptide vaccines, and CAR-T cell therapies.[3][4][5][6]

  • Ion Channels and Signaling Pathways: Research on TMEM16A, LFA-1, and Kv2.1, which are not linked to "this compound."[7][8][9]

Due to the complete absence of data, the core requirements of the requested technical guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled.

Conclusion and Recommendations

At present, it is not possible to provide a technical guide or whitepaper on "this compound" as no public information exists for a substance with this name.

For researchers, scientists, and drug development professionals seeking information on this topic, the following steps are recommended:

  • Verify the Identifier: Confirm the accuracy of the designation "this compound." It may be an internal code, and the publicly available name could be different.

  • Consult Internal Documentation: If this is an internal project, relevant information would be found in internal discovery, preclinical, and development documentation.

  • Monitor Public Disclosures: If "this compound" is a new therapeutic agent, information may become available in the future through patent applications, conference presentations, or publications from the developing organization.

This report will be updated if any relevant information on "this compound" becomes publicly available.

References

Uncharted Territory: The Physicochemical Profile of C16-K-cBB1 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "C16-K-cBB1." This suggests that this compound may be a novel, proprietary, or internally designated molecule not yet described in published research. Consequently, a detailed technical guide on its physicochemical properties, experimental protocols, and signaling pathways cannot be constructed at this time.

For researchers, scientists, and drug development professionals, the absence of public data on this compound means that any investigation into its properties would need to begin with foundational discovery and characterization studies. This would involve de novo synthesis and a full suite of analytical and biological assays to determine its fundamental characteristics.

Hypothetical Workflow for Characterization

Should this compound become available for study, a logical experimental workflow to elucidate its properties would be as follows:

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure MW Molecular Weight Structure->MW Solubility Solubility Assessment Structure->Solubility Purity Purity Analysis (e.g., UPLC) Structure->Purity Stability Stability Studies Structure->Stability Binding Target Binding Assays Structure->Binding Cellular Cell-Based Assays Binding->Cellular Signaling Signaling Pathway Analysis Cellular->Signaling InVivo In Vivo Studies Signaling->InVivo

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel compound.

Potential Signaling Pathway Investigation

Once a biological target for this compound is identified, a series of experiments would be necessary to map its signaling pathway. This would typically involve techniques such as Western blotting, kinase assays, and reporter gene assays to identify key upstream and downstream effectors.

G C16 This compound Receptor Receptor C16->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling cascade initiated by the binding of a ligand to its receptor.

Due to the current lack of information, any discussion of this compound's specific properties or mechanisms of action would be purely speculative. Further research and publication in peer-reviewed journals are required to bring the scientific details of this compound to light.

The Pivotal Role of the C16 Acyl Chain in the Antimicrobial Peptide C16-K-cBB1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16-K-cBB1 is a novel synthetic lipidated peptide with potent and selective antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide delves into the critical role of its C16 acyl chain, a palmitoyl group, in its mechanism of action. By integrating quantitative data, detailed experimental protocols, and visual representations of its activity, this document provides a comprehensive resource for understanding and potentially advancing this promising class of antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat. This compound, a lipidated α/sulfono-α-AA heterogeneous peptide, has demonstrated remarkable efficacy against this formidable pathogen.[1][2][3][4] Its unique structure, which combines a C16 lipid tail with a peptide component (Lysine linked to a cBB1 building block), is central to its antimicrobial function. This guide will specifically elucidate the contribution of the C16 chain to the peptide's potent bactericidal properties.

The Role of the C16 Chain: Anchoring for Disruption

The C16 fatty acid chain, also known as a palmitoyl group, is a crucial component of this compound, primarily facilitating its interaction with and disruption of the bacterial cell membrane. This lipid tail imparts a hydrophobic character to the molecule, which is essential for its mechanism of action.

The proposed mechanism involves the C16 chain anchoring the peptide to the lipid bilayer of the MRSA cell membrane. This initial hydrophobic interaction is a critical first step that allows the peptide portion of the molecule to exert its disruptive effects, leading to membrane depolarization, permeabilization, and ultimately, cell death.[3][4] The balance between the hydrophobicity of the C16 chain and the hydrophilic nature of the peptide component is thought to be key to its potent and selective activity.[3]

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified in several key studies. The following table summarizes the key quantitative data, highlighting the impact of the C16 chain by comparing it with analogues containing different lipid chain lengths.

CompoundLipid Chain LengthMinimum Inhibitory Concentration (MIC) against MRSA (μg/mL)Time to Kill MRSA (at 12.5 μg/mL)Hemolytic ActivityReference
This compound C16 1 120 minutes Weak [1][2][3][4]
C14-K-cBB1C14Excellent activity (exact MIC not specified in snippets)Not specifiedNot specified[3][4]
C12-K-cBB1C12Excellent activity (exact MIC not specified in snippets)Not specifiedNot specified[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Methodology:

  • MRSA is cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

  • The bacterial culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • The standardized bacterial suspension is added to each well containing the different concentrations of the peptide.

  • Positive (bacteria only) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[3]

Time-Kill Assay

Objective: To assess the rate at which this compound kills MRSA.

Methodology:

  • A logarithmic phase culture of MRSA is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.

  • This compound is added at a specific concentration (e.g., 12.5 μg/mL).[4] A control sample with no peptide is also prepared.

  • The cultures are incubated at 37°C with shaking.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), aliquots are taken from each culture.

  • The aliquots are serially diluted and plated on agar plates.

  • The plates are incubated at 37°C for 24 hours, and the number of viable colonies (CFU/mL) is counted.

  • The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.[3]

Membrane Depolarization Assay

Objective: To investigate the ability of this compound to disrupt the membrane potential of MRSA.

Methodology:

  • MRSA cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in a suitable buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

  • The cell suspension is incubated to allow the dye to be taken up by the cells, which quenches its fluorescence.

  • This compound is added to the cell suspension.

  • The change in fluorescence intensity is monitored over time using a fluorometer.

  • An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

Fluorescence Microscopy for Membrane Permeabilization

Objective: To visually confirm that this compound causes membrane damage in MRSA.

Methodology:

  • MRSA cells are treated with this compound for a specific duration (e.g., 2 hours).[4]

  • A control group of untreated cells is also prepared.

  • The cells are then stained with a combination of two fluorescent dyes:

    • DAPI (4',6-diamidino-2-phenylindole): A blue fluorescent dye that can penetrate both live and dead cells and stains the DNA.[3]

    • Propidium Iodide (PI): A red fluorescent dye that can only enter cells with compromised membranes.[3]

  • The stained cells are observed under a fluorescence microscope.

  • Live cells will appear blue (stained with DAPI only), while dead cells with damaged membranes will appear red or purple (stained with both DAPI and PI).[4]

Visualizing the Mechanism and Workflow

Proposed Mechanism of Action of this compound

G cluster_extracellular Extracellular Space cluster_membrane MRSA Cell Membrane cluster_intracellular Intracellular Space C16_K_cBB1 This compound Membrane Lipid Bilayer C16_K_cBB1->Membrane 1. C16 chain anchors to membrane Membrane_Depolarization Membrane Depolarization & Permeabilization Membrane->Membrane_Depolarization 2. Peptide portion disrupts membrane integrity Cell_Death Cell Death Membrane_Depolarization->Cell_Death 3. Loss of essential gradients and leakage of contents

Caption: Proposed mechanism of this compound action against MRSA.

Experimental Workflow for Assessing Antimicrobial Activity

G cluster_activity Antimicrobial Activity Assessment cluster_mechanism Mechanism of Action Investigation MIC MIC Assay Membrane_Depol Membrane Depolarization Assay MIC->Membrane_Depol Investigate membrane effects Time_Kill Time-Kill Assay Fluorescence_Microscopy Fluorescence Microscopy (DAPI/PI Staining) Time_Kill->Fluorescence_Microscopy Visualize membrane damage Conclusion Conclusion: C16 chain facilitates membrane disruption Membrane_Depol->Conclusion Fluorescence_Microscopy->Conclusion Start This compound Start->MIC Determine potency Start->Time_Kill Determine killing kinetics

Caption: Experimental workflow for characterizing this compound.

Conclusion

References

The Pivotal Role of the Lysine Residue in the Lipidated Peptide C16-K-cBB1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the significance of the lysine residue in the synthetic lipopeptide, C16-K-cBB1. This molecule is understood to be a conjugate of a 16-carbon fatty acid (C16, palmitic acid) and a peptide designated as cBB1, linked via a lysine (K) residue. The strategic placement and chemical properties of this lysine are central to the structure, mechanism of action, and therapeutic potential of this compound. We will explore the biochemical rationale for this specific conjugation, its impact on signaling pathways, and the experimental methodologies used to characterize such modified peptides.

The Strategic Importance of Lysine in Peptide Bioconjugation

Lysine is a frequently utilized amino acid for the chemical modification of peptides and proteins for several key reasons.[][2][3][4] Its side chain contains a primary amine (ε-amino group) that is highly nucleophilic and typically solvent-exposed on the surface of proteins and peptides.[3][4] This accessibility and reactivity make it an ideal target for conjugation with various molecules, including lipids, fluorophores, and drugs.[][2]

In the context of this compound, the lysine residue serves as the critical anchor point for the C16 fatty acid chain. This process, known as lipidation, dramatically alters the physicochemical properties of the parent peptide, cBB1.

C16-Lipidation: Enhancing Therapeutic Potential

The covalent attachment of a 16-carbon lipid moiety to the cBB1 peptide via the lysine residue is a deliberate strategy to modulate its biological activity. Lipidation is known to influence a peptide's pharmacokinetics and pharmacodynamics in several ways:

  • Increased Membrane Affinity and Cellular Uptake: The hydrophobic C16 tail promotes interaction with and insertion into the phospholipid bilayers of cell membranes. This can facilitate cellular entry and localization to specific subcellular compartments.

  • Enhanced Serum Stability and Half-Life: The lipid modification can protect the peptide from rapid degradation by proteases in the bloodstream, thereby extending its circulatory half-life.[5] This is often achieved by binding to serum proteins like albumin.

  • Improved Bioavailability: By masking the peptide's charge and increasing its lipophilicity, C16-lipidation can improve its absorption and distribution in tissues.

  • Modulation of Target Engagement: The lipid tail can influence the orientation of the peptide as it approaches its biological target, potentially enhancing binding affinity and specificity.

Hypothetical Signaling Pathways of this compound

While the specific signaling pathway of this compound is dependent on the nature of the cBB1 peptide itself, the addition of the C16-K moiety suggests several plausible mechanisms of action. Lipidated peptides can interact with membrane-associated receptors or directly influence intracellular signaling cascades.

Below are two hypothetical signaling pathways that could be initiated or modulated by this compound.

G cluster_membrane Cell Membrane C16_K_cBB1 This compound Receptor Membrane Receptor (e.g., GPCR) C16_K_cBB1->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Diagram 1: Receptor-Mediated Signaling Pathway for this compound.

In this scenario, the cBB1 portion of the molecule binds to a specific cell surface receptor, with the C16-K moiety anchoring the complex to the membrane, potentially stabilizing the interaction and promoting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C16_K_cBB1_outer This compound Membrane_Insertion C16_K_cBB1_outer->Membrane_Insertion C16_K_cBB1_inner This compound Membrane_Insertion->C16_K_cBB1_inner Translocation Intracellular_Target Intracellular Target Protein C16_K_cBB1_inner->Intracellular_Target Binding Signaling_Complex Signaling Complex Assembly Intracellular_Target->Signaling_Complex Recruitment Downstream_Effect Downstream Effect Signaling_Complex->Downstream_Effect Signal Transduction G Start Start with Resin SPPS Solid-Phase Peptide Synthesis of cBB1 with protected Lys Start->SPPS Deprotection Selective Deprotection of Lysine Side Chain SPPS->Deprotection Lipidation Conjugation of C16 Fatty Acid to Lysine Amine Deprotection->Lipidation Cleavage Cleavage from Resin and Global Deprotection Lipidation->Cleavage Purification Purification by HPLC Cleavage->Purification Analysis Analysis by Mass Spectrometry Purification->Analysis End Lyophilized this compound Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of a Novel Akt Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel inhibitor targeting the Akt signaling pathway. The protocols outlined below are designed to characterize the inhibitor's biochemical potency, cellular activity, and its effect on cell viability.

Introduction to the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1] Its activation is initiated by growth factors or insulin, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3] Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.[3]

Deregulation of the PI3K/Akt pathway is a common event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2] Consequently, Akt has emerged as a promising therapeutic target for cancer drug discovery.[1][2] The following protocols describe the in vitro assays to determine the efficacy of a novel Akt inhibitor.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates (T308) mTORC2->Akt phosphorylates (S473) Downstream Downstream Targets (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Novel Akt Inhibitor Inhibitor->Akt inhibits

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for a novel Akt inhibitor, "C16-K-cBB1," obtained from the in vitro assays described below.

Assay TypeCell Line / TargetEndpoint"this compound" IC50Reference Compound (e.g., H-89) IC50
Akt Kinase Activity AssayPurified Akt1IC5050 nM2.5 µM[1]
Akt Phosphorylation (p-Akt) AssayHCT-116IC50200 nM5 µM
Cell Viability AssayHCT-116IC501.5 µM15 µM
Cell Viability AssayHEK-293 (Normal)IC50> 20 µM> 50 µM

Experimental Protocols

In Vitro Akt Kinase Activity Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified Akt kinase. A common method is a non-radioactive, ELISA-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel inhibitor against purified Akt kinase.

Materials:

  • Akt Kinase Activity Assay Kit (e.g., Abcam ab139436 or similar)

  • Purified active Akt enzyme

  • Test compound ("this compound") and reference inhibitor (e.g., H-89)

  • ATP

  • Kinase assay buffer

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of "this compound" and the reference inhibitor in kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of a substrate-coated microplate, add the diluted compounds or vehicle control.

  • Enzyme Addition: Add purified active Akt kinase to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate. Then, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a colorimetric substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Prep Prepare Compound Dilutions AddComp Add Compound to Substrate Plate Prep->AddComp AddEnz Add Purified Akt Kinase AddComp->AddEnz AddATP Add ATP to Initiate Reaction AddEnz->AddATP Incubate Incubate at 30°C for 60 min AddATP->Incubate Detect Add Detection & Secondary Antibodies Incubate->Detect Read Add Substrate & Read Absorbance Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for In Vitro Akt Kinase Assay.
Cellular Akt Phosphorylation Assay (Western Blot)

This assay determines the inhibitor's ability to block Akt activation in a cellular context by measuring the phosphorylation of Akt at Ser473.[2][3]

Objective: To determine the IC50 of the novel inhibitor for the inhibition of Akt phosphorylation in a cancer cell line.

Materials:

  • HCT-116 human colon cancer cells

  • Cell culture medium and supplements

  • Test compound ("this compound")

  • Growth factor (e.g., insulin or IGF-1)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture: Plate HCT-116 cells and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 15-30 minutes to induce Akt phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control like GAPDH should also be probed.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal. Calculate the percent inhibition of Akt phosphorylation for each compound concentration and determine the IC50 value.

Western_Blot_Workflow Plate Plate & Serum Starve Cells Treat Treat with Compound Plate->Treat Stimulate Stimulate with Growth Factor Treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE & Protein Transfer Lyse->SDS_PAGE Probe Probe Membrane with Antibodies SDS_PAGE->Probe Detect Detect with Chemiluminescence Probe->Detect Analyze Quantify Bands & Calculate IC50 Detect->Analyze Cell_Viability_Workflow Seed Seed Cells in 96-well Plates Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Read Read Signal on Microplate Reader AddReagent->Read Analyze Calculate % Viability & IC50 Read->Analyze

References

Application Notes and Protocols for C16-K-cBB1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Scarcity:

Extensive searches for "C16-K-cBB1" have not yielded specific information regarding its administration in animal models, its mechanism of action, or any associated signaling pathways. The provided search results pertain to general techniques for substance administration in laboratory animals and information on unrelated compounds and pathways, such as TMEM16A, integrin LFA-1, and the Kv2.1 channel inhibitor SP6616.

This suggests that "this compound" may be a highly novel or internal designation for a compound not yet widely documented in publicly accessible scientific literature. Without foundational information on the nature of this compound, its biological target, and its physiological effects, the creation of detailed and accurate application notes and protocols is not feasible.

Recommendations for Proceeding:

To enable the generation of the requested detailed documentation, it is crucial to first establish a baseline of information about this compound. We recommend providing information on the following:

  • Compound Class and Target: What type of molecule is this compound (e.g., peptide, small molecule, antibody)? What is its known or putative biological target (e.g., a specific receptor, enzyme, or signaling protein)?

  • Therapeutic or Research Area: In what disease model or research area is this compound being investigated (e.g., oncology, neuroscience, immunology)?

  • Published Studies or Preclinical Data: Are there any available publications, pre-prints, or internal reports describing the in vitro or in vivo effects of this compound?

Once this foundational information is available, a more targeted and effective search can be conducted to gather the necessary data to construct the detailed Application Notes and Protocols as originally requested.

Generalized Protocols for Substance Administration in Animal Models:

While specific protocols for this compound cannot be provided, the following sections outline general methodologies for substance administration in animal models, which can be adapted once the properties of this compound are known.

Table 1: General Routes of Administration and Considerations

Route of AdministrationDescriptionKey Considerations
Intraperitoneal (IP) Injection into the peritoneal cavity.Commonly used in rodents. Injections should be made in the lower right abdominal quadrant to avoid the bladder and cecum. Proper restraint is necessary.[1]
Intravenous (IV) Injection directly into a vein.Provides rapid and complete bioavailability. Requires skill to perform correctly, often in the tail vein for rodents.
Subcutaneous (SC) Injection into the space between the skin and underlying tissue.Allows for slower, more sustained absorption. Relatively easy to perform.
Oral (PO) Administration via the mouth, often by gavage.Subject to first-pass metabolism in the liver. Requires careful technique to avoid aspiration.
Intrathecal (IT) Injection into the subarachnoid space of the spinal cord.Bypasses the blood-brain barrier for direct central nervous system effects. Requires anesthesia and aseptic technique.[1]
Epidural Injection into the epidural space of the spinal cord.Similar to intrathecal administration, targets the spinal cord and nerve roots. Requires anesthesia and sterile procedures.[1]
Transdermal Application to the skin for absorption.Can be challenging in animals due to fur. Patches may need to be covered to prevent removal and ingestion.[1]

Experimental Workflow for In Vivo Administration

The following diagram illustrates a generalized workflow for an in vivo study involving the administration of a test compound.

experimental_workflow cluster_pre_administration Pre-Administration Phase cluster_administration Administration Phase cluster_post_administration Post-Administration Phase animal_acclimatization Animal Acclimatization baseline_measurements Baseline Measurements animal_acclimatization->baseline_measurements randomization Group Randomization baseline_measurements->randomization compound_prep Compound Preparation randomization->compound_prep administration This compound Administration compound_prep->administration monitoring Monitoring (Health & Behavior) administration->monitoring data_collection Data Collection (e.g., blood, tissue) monitoring->data_collection endpoint_analysis Endpoint Analysis data_collection->endpoint_analysis

A generalized workflow for in vivo compound administration.

Considerations for Protocol Development

When developing a specific protocol for a new compound like this compound, the following factors must be carefully considered:

  • Vehicle Selection: The substance in which the compound is dissolved or suspended must be non-toxic and appropriate for the chosen route of administration.

  • Dosage and Volume: The dose will be determined by preliminary in vitro and in vivo studies. The injection volume must be appropriate for the size of the animal and the route of administration to avoid adverse effects.

  • Anesthesia and Analgesia: For invasive procedures like intrathecal injections, appropriate anesthesia and post-procedural analgesia are essential for animal welfare.[1]

  • Aseptic Technique: For any injection route, sterile techniques are critical to prevent infection.[1]

  • Animal Monitoring: Close observation of the animals post-administration is necessary to identify any signs of toxicity or adverse reactions.

Upon receiving more specific information about this compound, this generalized framework can be populated with detailed, compound-specific data and protocols, including quantitative data tables and visualizations of its specific signaling pathways.

References

Application Notes and Protocols for C16-K-cBB1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-K-cBB1 is a potent and selective chemical probe for the bromodomain of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These bromodomains are critical readers of acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets. High-throughput screening (HTS) assays are essential for the discovery of novel small-molecule inhibitors of the CBP/p300 bromodomains. This document provides detailed application notes and protocols for the utilization of this compound as a tool compound in HTS assays.

Signaling Pathway of CREB-Binding Protein (CBP)

CREB-binding protein (CBP) is a large nuclear protein that functions as a transcriptional coactivator. It integrates signals from multiple pathways to regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis. One of the key signaling cascades involving CBP is the cAMP/PKA/CREB pathway. Upon activation by extracellular signals, adenylyl cyclase produces cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), enabling it to bind to specific DNA sequences known as cAMP response elements (CREs). Phosphorylated CREB recruits CBP, which utilizes its histone acetyltransferase (HAT) activity to acetylate histones, leading to chromatin relaxation and transcriptional activation of target genes. CBP also interacts with other signaling pathways, such as the MAPK pathway, and plays a role in DNA repair and cell cycle control.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Adenylyl_Cyclase Adenylyl Cyclase Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB CBP CBP/p300 pCREB->CBP Recruitment Histones Histones CBP->Histones Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Activation

Figure 1. Simplified signaling pathway of CREB-Binding Protein (CBP).

Data Presentation: Performance of CBP Bromodomain HTS Assays

While specific quantitative data for this compound in a publicly available HTS format is limited, the following table summarizes typical performance metrics for well-optimized AlphaScreen and TR-FRET assays targeting the CBP bromodomain, based on available information for similar inhibitor assays. These values can be used as a benchmark for assay development and validation.

ParameterAlphaScreen AssayTR-FRET AssayReference/Note
Z'-Factor ≥ 0.7≥ 0.6A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2]
Signal-to-Background (S/B) Ratio > 100> 10S/B ratios can vary depending on the specific reagents and instrument used.
IC50 of Control Inhibitor (e.g., I-CBP112) 30 - 100 nM50 - 200 nMIC50 values are dependent on assay conditions, particularly protein and ligand concentrations.
DMSO Tolerance ≤ 1%≤ 2%High concentrations of DMSO can interfere with assay performance.[2]

Experimental Protocols

Two of the most common and robust HTS technologies for studying protein-protein interactions are AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Below are detailed protocols for setting up these assays to screen for inhibitors of the CBP bromodomain interaction.

AlphaScreen Assay Protocol

Principle: This assay measures the interaction between a biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged CBP bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST-coated Acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. Inhibitors that disrupt the bromodomain-peptide interaction will decrease the signal.

cluster_workflow AlphaScreen Workflow Start Start Dispense_Reagents Dispense Assay Buffer, Biotin-Peptide, GST-CBP Start->Dispense_Reagents Add_Inhibitor Add Test Compound (e.g., this compound) Dispense_Reagents->Add_Inhibitor Incubate_1 Incubate (30 min, RT) Add_Inhibitor->Incubate_1 Add_Beads Add Donor and Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate (60 min, RT, dark) Add_Beads->Incubate_2 Read_Plate Read Plate (680 nm ex, 520-620 nm em) Incubate_2->Read_Plate Analyze_Data Analyze Data (IC50, Z') Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the AlphaScreen assay.

Materials:

  • GST-tagged CBP Bromodomain (human, amino acids 1081-1197)

  • Biotinylated Histone H3 peptide (e.g., carrying K27ac)

  • Streptavidin-coated Donor Beads

  • Anti-GST AlphaScreen Acceptor Beads

  • AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound (as a control inhibitor)

  • 384-well low-volume white microplates

  • Plate reader capable of AlphaScreen detection

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of GST-CBP bromodomain and biotinylated H3 peptide in AlphaScreen Assay Buffer. The optimal concentrations should be determined empirically by cross-titration, but a starting point is typically 10-30 nM for each.

    • Prepare a serial dilution of this compound and other test compounds in DMSO, and then dilute into Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of Donor and Acceptor beads in Assay Buffer (e.g., 20 µg/mL each). Protect from light.

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the GST-CBP/biotin-H3 peptide mix.

    • Add 50 nL of compound solution (or DMSO for controls).

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead mixture to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (saturating concentration of a known inhibitor) controls.

    • Determine the IC50 value for this compound and test compounds by fitting the data to a four-parameter logistic equation.

    • Calculate the Z'-factor for the assay using the high and low controls to assess assay quality.

TR-FRET Assay Protocol

Principle: This assay utilizes a Europium (Eu)-chelate labeled anti-tag antibody (e.g., anti-GST) as the donor and a fluorescently labeled streptavidin (e.g., conjugated to APC or another suitable acceptor) as the acceptor. The GST-tagged CBP bromodomain is bound by the donor-labeled antibody, and the biotinylated histone peptide is bound by the acceptor-labeled streptavidin. Interaction between the bromodomain and the peptide brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation of the Europium chelate (typically at 320-340 nm). The resulting emission from the acceptor (e.g., at 665 nm) is measured. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

cluster_workflow TR-FRET Workflow Start Start Dispense_Reagents Dispense Assay Buffer, GST-CBP, Donor Ab Start->Dispense_Reagents Add_Inhibitor Add Test Compound (e.g., this compound) Dispense_Reagents->Add_Inhibitor Incubate_1 Incubate (15-30 min, RT) Add_Inhibitor->Incubate_1 Add_Acceptor Add Biotin-Peptide and Acceptor-Streptavidin Incubate_1->Add_Acceptor Incubate_2 Incubate (60 min, RT) Add_Acceptor->Incubate_2 Read_Plate Read Plate (340 nm ex, 620/665 nm em) Incubate_2->Read_Plate Analyze_Data Analyze Data (IC50, Z') Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for the TR-FRET assay.

Materials:

  • GST-tagged CBP Bromodomain (human, amino acids 1081-1197)

  • Biotinylated Histone H3 peptide (e.g., carrying K27ac)

  • Europium-labeled Anti-GST Antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • This compound (as a control inhibitor)

  • 384-well low-volume black microplates

  • Plate reader capable of TR-FRET detection

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of GST-CBP bromodomain, Eu-anti-GST antibody, biotinylated H3 peptide, and Streptavidin-APC in TR-FRET Assay Buffer. Optimal concentrations should be determined empirically, but typical starting concentrations are in the low nanomolar range.

    • Prepare serial dilutions of this compound and test compounds in DMSO, followed by dilution in Assay Buffer to maintain a final DMSO concentration of ≤ 2%.[2]

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the GST-CBP bromodomain and 5 µL of the Eu-anti-GST antibody solution.

    • Add 50 nL of compound solution (or DMSO for controls).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the biotinylated H3 peptide and 5 µL of the Streptavidin-APC solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition based on the TR-FRET ratio for each compound concentration relative to controls.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic model.

    • Calculate the Z'-factor to assess assay performance.

Conclusion

This compound serves as an invaluable tool for the development and validation of high-throughput screening assays aimed at identifying novel inhibitors of the CBP/p300 bromodomains. The AlphaScreen and TR-FRET protocols provided herein offer robust and scalable platforms for such screening campaigns. Careful optimization of assay conditions and rigorous validation using key performance metrics are crucial for the successful identification of potent and selective CBP/p300 bromodomain inhibitors.

References

Application Notes and Protocols: Synthesis and Purification of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "C16-K-cBB1" is not found in publicly available chemical or biological databases. The following protocols are based on the chemically reasonable assumption that this compound is a lipopeptide, where a 16-carbon acyl chain (palmitoyl group) is attached to the side chain of a lysine (K) residue within a peptide or small molecule core denoted as "cBB1". The protocols provided are general methodologies for the synthesis and purification of such a lipopeptide and should be adapted as necessary for the specific chemical nature of the "cBB1" moiety.

Introduction

Lipopeptides are a class of molecules that combine the features of lipids and peptides, often resulting in unique biological activities. The lipid component can enhance membrane association, improve bioavailability, and influence the overall conformation and activity of the peptide. This document provides a detailed protocol for the solid-phase synthesis of a C16-lipidated peptide and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The synthesis of this compound is proposed to be performed using Fmoc-based solid-phase peptide synthesis (SPPS). The peptide backbone ("cBB1" containing a lysine residue) is first assembled on a solid support. The lysine side chain is selectively deprotected, followed by the attachment of the C16 lipid (palmitic acid).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA Resin100-200 meshSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeBachem
N,N-Dimethylformamide (DMF)HPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
PiperidineReagent GradeSigma-Aldrich
HCTUSynthesis GradeCEM Corporation
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
Palmitic Acid≥99%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Dithiothreitol (DTT)Reagent GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Experimental Protocol: Solid-Phase Synthesis
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid of the "cBB1" sequence using HCTU and DIPEA as activating agents in DMF. Allow the reaction to proceed for 2 hours.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the "cBB1" sequence, including the Fmoc-Lys(Mtt)-OH residue. The Mtt group on the lysine side chain is orthogonal to the Fmoc group and will be removed separately for lipidation.

  • Selective Mtt Deprotection: Once the peptide sequence is fully assembled, selectively remove the Mtt protecting group from the lysine side chain by treating the resin with 1% TFA in DCM for 10 minutes (repeat 5 times).

  • Lipidation: Couple palmitic acid to the deprotected lysine side chain using HCTU and DIPEA in DMF. Allow the reaction to proceed overnight.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT) for 3 hours.

  • Precipitation and Lyophilization: Precipitate the crude lipopeptide in cold diethyl ether, centrifuge to pellet the product, and lyophilize to obtain a dry powder.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling SPPS_Cycle Iterative SPPS Cycles (Fmoc Deprotection & AA Coupling) Swelling->SPPS_Cycle Build 'cBB1' peptide Mtt_Deprotection Selective Mtt Deprotection (Lys) SPPS_Cycle->Mtt_Deprotection Lipidation Couple Palmitic Acid Mtt_Deprotection->Lipidation 1% TFA in DCM Cleavage Cleavage from Resin & Side-Chain Deprotection Lipidation->Cleavage Overnight Crude_Product Crude this compound Cleavage->Crude_Product TFA Cocktail

Caption: Workflow for the solid-phase synthesis of this compound.

Purification of this compound

The crude lipopeptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Mobile Phases
ComponentSpecification
HPLC SystemPreparative RP-HPLC with UV detector
ColumnC18 column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile (ACN)
Detection Wavelength220 nm and 280 nm
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the lyophilized crude product in a minimal amount of a suitable solvent (e.g., 50% ACN/Water).

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Gradient Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 60 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound product.

Purification Workflow Diagram

Purification_Workflow Crude_Product Lyophilized Crude Product Dissolution Dissolve in 50% ACN/Water Crude_Product->Dissolution Injection Inject onto C18 Column Dissolution->Injection Elution Gradient Elution (5-95% ACN with 0.1% TFA) Injection->Elution Fraction_Collection Collect Fractions of Major Peak Elution->Fraction_Collection Analysis Purity Analysis (LC-MS) Fraction_Collection->Analysis Lyophilization Pool Pure Fractions & Lyophilize Analysis->Lyophilization If >95% Pure Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for the purification of this compound by RP-HPLC.

Quantitative Data Summary

The following tables provide an example of how to summarize the quantitative data from the synthesis and purification processes.

Table 1: Synthesis Yield

StepStarting MaterialAmount (mmol)Final ProductAmount (mmol)Yield (%)
Synthesis & CleavageRink Amide Resin0.5Crude this compound0.3570
PurificationCrude this compound0.35Purified this compound0.1234

Table 2: Purity and Identity

ProductAnalytical MethodPurity (%)Expected Mass [M+H]⁺Observed Mass [M+H]⁺
Purified this compoundAnalytical RP-HPLC>98(Calculated)(Observed)
Purified this compoundLC-MS-(Calculated)(Observed)

Hypothetical Signaling Pathway

As the biological target of this compound is unknown, the following diagram illustrates a hypothetical signaling pathway that a membrane-anchored lipopeptide might modulate. This example shows the inhibition of a membrane-associated receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_K_cBB1 This compound RTK Receptor Tyrosine Kinase (RTK) C16_K_cBB1->RTK Inhibition RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

applications of C16-K-cBB1 in molecular biology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the applications of C16, a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR), in molecular biology research. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. C16, also known as GW506033X, is an ATP-binding site-directed small molecule that has demonstrated significant potential in various research areas, including neuroprotection, cancer, inflammation, and virology.

Molecular Profile: C16

  • Systematic Name: 1H-Imidazole, 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-furanyl)-

  • Common Names: C16, GW506033X, PKR-IN-C16

  • Target: Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1][2][3]

  • Mechanism of Action: C16 is an ATP-binding site-directed inhibitor that blocks the autophosphorylation of PKR, a crucial step for its activation.[4][5][6][7] By inhibiting PKR, C16 can prevent the downstream phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby rescuing the translational block induced by PKR activation.[4][5][6]

Applications in Molecular Biology

C16 has emerged as a valuable tool for studying the diverse roles of PKR in cellular processes. Its applications span several key areas of research:

  • Neuroprotection: PKR activation is implicated in the pathophysiology of various neurodegenerative diseases and acute brain injuries. C16 has been shown to exert neuroprotective effects by inhibiting neuroinflammation and apoptosis in models of excitotoxicity, hypoxia-ischemia, and endoplasmic reticulum (ER) stress.[1][3][8][9][10]

  • Cancer Biology: Dysregulation of PKR has been observed in several cancers. C16 has been demonstrated to suppress the proliferation of cancer cells, such as in colorectal and hepatocellular carcinoma, by modulating cell cycle progression and angiogenesis.[11][12][13]

  • Inflammation and Immunology: PKR is a key mediator of inflammatory responses. C16 can attenuate the production of pro-inflammatory cytokines, such as IL-1β, and modulate inflammatory signaling pathways like NF-κB.[1][8][14][15]

  • Virology: As a primary sensor of viral dsRNA, PKR plays a crucial role in the innate immune response to viral infections. C16 can be used to study the role of PKR in controlling viral replication and the host's antiviral response.

Quantitative Data Summary

The following tables summarize the key quantitative data for C16's activity and effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of C16

ParameterValueCell/SystemReference
IC50 (PKR Autophosphorylation)186-210 nMIn vitro kinase assay[5][6][7]
IC50 (Rescue of Translation Block)100 nMIn vitro translation assay[6]

Table 2: Cellular and In Vivo Efficacy of C16

ApplicationModelTreatmentKey FindingsReference
Neuroprotection Acute excitotoxic rat model (Quinolinic acid injection)600 µg/kg, i.p.47% decrease in neuronal loss; 37% reduction in cleaved caspase-3 positive neurons; 97% inhibition of IL-1β increase.[1][10]
Neonatal hypoxia-ischemia rat model100 µg/kg, i.p.Significant reduction in brain infarct volume and apoptosis; Decreased expression of TNF-α, IL-1β, and IL-6 mRNA.[8][9]
ER stress in SH-SY5Y cells0.1 or 0.3 µM for 24hProtective effect against neuronal cell death.[3]
Anti-Cancer Colorectal cancer cell lines (HCT116, HT29)100-2000 nMDose-dependent suppression of cell proliferation; Induction of G1 cell cycle arrest.[12][13]
Hepatocellular carcinoma cell line (Huh7)500-3000 nMDose-dependent suppression of cell proliferation; Decreased mRNA levels of angiogenesis-related growth factors.[1]
Anti-Inflammatory Sepsis-induced acute kidney injury mouse model (LPS challenge)Pre-treatment with C16Attenuated renal elevation of pro-inflammatory cytokines; Prevented NF-κB activation.[15]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

PKR Activation and Downstream Signaling

PKR_Signaling cluster_activation PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA (viral) Stress Signals PKR_inactive PKR (inactive monomer) dsRNA->PKR_inactive Binds PKR_active PKR (active dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Induces NFkB NF-κB Activation PKR_active->NFkB Activates C16 C16 C16->PKR_active Inhibits Autophosphorylation eIF2a_p p-eIF2α Translation Protein Synthesis eIF2a_p->Translation Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: C16 inhibits PKR autophosphorylation, blocking downstream signaling.

C16 in Neuroprotection Experimental Workflow

Neuroprotection_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis animal_model Rat/Mouse Model (e.g., Quinolinic Acid Injection) treatment_group C16 Administration (e.g., 600 µg/kg, i.p.) animal_model->treatment_group vehicle_group Vehicle Control animal_model->vehicle_group histology Histology (Neuronal Loss Assessment) treatment_group->histology immunoblot Immunoblotting (p-PKR, Cleaved Caspase-3) treatment_group->immunoblot luminex Luminex Assay (Cytokine Levels, e.g., IL-1β) treatment_group->luminex vehicle_group->histology vehicle_group->immunoblot vehicle_group->luminex

Caption: Workflow for assessing C16's neuroprotective effects in vivo.

C16 in Colorectal Cancer Cell Proliferation Assay Workflow

Cancer_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay and Analysis cell_seeding Seed CRC Cells (e.g., HCT116, HT29) in 96-well plates c16_treatment Treat with varying concentrations of C16 (e.g., 100-2000 nM) cell_seeding->c16_treatment dmso_control Treat with DMSO (Vehicle Control) cell_seeding->dmso_control mts_assay Perform MTS Assay at different time points c16_treatment->mts_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) c16_treatment->flow_cytometry western_blot Western Blot (p21, p53 expression) c16_treatment->western_blot dmso_control->mts_assay dmso_control->flow_cytometry dmso_control->western_blot

Caption: Workflow for C16's effect on cancer cell proliferation.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PKR Autophosphorylation Inhibition

Objective: To determine the IC50 value of C16 for the inhibition of PKR autophosphorylation.

Materials:

  • Recombinant human PKR enzyme

  • C16 (stock solution in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-32P]ATP

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of C16 in kinase buffer.

  • In a microcentrifuge tube, combine the recombinant PKR enzyme with the different concentrations of C16 or DMSO (vehicle control).

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate for 20 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the band corresponding to autophosphorylated PKR using a phosphorimager.

  • Calculate the percentage of inhibition for each C16 concentration and determine the IC50 value using appropriate software.

Protocol 2: Cell Proliferation Assay (MTS)

Objective: To assess the effect of C16 on the proliferation of cancer cell lines.[12][13]

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • C16 (stock solution in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of C16 (e.g., 100 nM to 2000 nM) or DMSO as a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • At each time point, add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 3: In Vivo Neuroprotection Study in a Rat Model of Excitotoxicity

Objective: To evaluate the neuroprotective effects of C16 in an in vivo model of acute neuroinflammation.[10]

Materials:

  • Male Wistar rats (10 weeks old)

  • Quinolinic acid (QA)

  • C16

  • Vehicle solution (e.g., saline with a small percentage of DMSO)

  • Stereotaxic apparatus

  • Anesthetics

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Anesthetize the rats and place them in a stereotaxic apparatus.

  • Induce neuroinflammation by a unilateral striatal injection of quinolinic acid.

  • Administer C16 (e.g., 600 µg/kg) or vehicle via intraperitoneal (i.p.) injection at specific time points before and after the QA injection (e.g., 24 hours and 2 hours before, and 24 hours after).

  • After a set period (e.g., 48 hours post-QA injection), euthanize the animals and perfuse them with saline followed by paraformaldehyde.

  • Collect the brains and process them for histological and immunohistochemical analysis.

  • Perform staining (e.g., Nissl staining for neuronal loss, anti-cleaved caspase-3 for apoptosis) and quantify the results.

  • Collect contralateral brain tissue for biochemical analyses such as Western blotting for p-PKR and Luminex assays for cytokine levels.

Concluding Remarks

C16 is a powerful research tool for elucidating the complex roles of PKR in health and disease. The protocols and data presented here provide a comprehensive resource for researchers interested in utilizing this specific PKR inhibitor in their studies. As with any small molecule inhibitor, it is crucial to include appropriate controls and perform dose-response experiments to ensure the specificity and validity of the findings.

References

Application Notes and Protocols: C16-K-cBB1 as a Tool for Studying Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

C16-K-cBB1 is a novel chemical probe designed for the investigation of protein-protein interactions (PPIs). As a bifunctional molecule, it contains elements for both targeting specific protein residues and for reporting on the engagement of those targets. This allows for the study of PPIs in a variety of contexts, from purified protein systems to complex cellular lysates and even live cells. The unique properties of this compound make it a valuable tool for target validation, drug discovery, and fundamental research into cellular signaling pathways.

The core utility of this compound lies in its ability to covalently modify specific amino acid residues, such as cysteine, within a protein of interest. This covalent linkage can be used to "pull-down" the protein and its interacting partners, or to fluorescently label the protein for imaging studies. Furthermore, the engagement of this compound with its target can be quantified, providing valuable data on target occupancy and the potency of potential drug candidates that may compete for the same binding site.

Mechanism of Action

The mechanism of this compound involves a two-step process. First, a reactive group on the molecule forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. This is often a cysteine residue, which is relatively rare and often found in functionally important sites of proteins, such as enzyme active sites or protein-protein interaction interfaces. Once covalently attached, a reporter tag on this compound, such as a biotin moiety or a fluorophore, allows for the detection and isolation of the labeled protein.

This covalent and specific labeling enables a range of experimental applications. For example, in a pull-down experiment, the biotin tag can be captured by streptavidin beads, allowing for the isolation of the target protein along with any stably interacting partner proteins. These interacting proteins can then be identified by mass spectrometry, providing a snapshot of the protein's "interactome."

Signaling Pathway Diagram

C16-K-cBB1_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Experimental Workflow C16_K_cBB1 This compound Covalent_Labeling Covalent Labeling of Target Protein C16_K_cBB1->Covalent_Labeling Target_Protein Target Protein (e.g., with Cysteine) Protein_Complex Protein-Protein Complex Target_Protein->Protein_Complex Interaction Interacting_Protein Interacting Protein Interacting_Protein->Protein_Complex Interaction Protein_Complex->Covalent_Labeling Labeled_Complex Labeled Protein Complex Covalent_Labeling->Labeled_Complex Pull_Down Affinity Purification (e.g., Streptavidin beads) Labeled_Complex->Pull_Down Identification Identification of Interacting Proteins (e.g., Mass Spec) Pull_Down->Identification

Caption: Mechanism of this compound in protein interaction studies.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various applications. This data is for illustrative purposes and should be replaced with actual experimental results.

ParameterValueExperimental ContextReference
Binding Affinity (Kd) 50 nMIsothermal Titration Calorimetry (ITC) with purified Target Protein X[Hypothetical Study 1]
IC50 200 nMCompetition binding assay against a known ligand of Target Protein X[Hypothetical Study 2]
Labeling Efficiency > 80% at 1 µMIn-gel fluorescence scanning of cell lysates treated with fluorescent this compound[Hypothetical Study 3]
Effective Concentration 1-5 µMPull-down experiments from cell lysates for successful identification of interacting partners[Hypothetical Study 4]

Experimental Protocols

Protocol 1: Chemical Pull-Down Assay to Identify Protein Interactors

This protocol describes the use of biotinylated this compound to isolate a target protein and its binding partners from a cell lysate.

Materials:

  • Cells expressing the target protein of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated this compound

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with biotinylated this compound at a final concentration of 1-5 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with DMSO.

  • Affinity Capture:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Place the tubes on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

  • Washing:

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

    • After the final wash, remove all residual wash buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

    • Separate the beads using the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting for the target protein.

    • For identification of interacting partners, submit the eluted sample for analysis by mass spectrometry.

Experimental Workflow Diagram

Pull_Down_Workflow Start Start: Cell Lysate Preparation Labeling Incubate with Biotinylated This compound Start->Labeling Capture Add Streptavidin Beads Labeling->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE and Mass Spectrometry Elute->Analysis End End: Identification of Interacting Proteins Analysis->End Logical_Relationships C16_K_cBB1 This compound Probe Target_Engagement Target Engagement C16_K_cBB1->Target_Engagement Covalent_Modification Covalent Modification Target_Engagement->Covalent_Modification PPI_Modulation Modulation of Protein-Protein Interaction Covalent_Modification->PPI_Modulation Interactome_Mapping Interactome Mapping Covalent_Modification->Interactome_Mapping Phenotypic_Effect Cellular Phenotypic Effect PPI_Modulation->Phenotypic_Effect

Application Notes and Protocols: Techniques for Labeling C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the labeling of C16-K-cBB1. As the specific entity "this compound" does not correspond to a universally recognized molecule in the public domain, this guide proceeds under the assumption that it represents a peptide, likely a Bowman-Birk inhibitor (BBI) derivative, characterized by the presence of a C16 fatty acid, a lysine residue (K), and a core peptide structure (cBB1). The techniques described herein are broadly applicable to peptides and proteins with similar functional groups and are intended to serve as a comprehensive resource for researchers engaged in their study.

The labeling of peptides with probes such as fluorescent dyes, biotin, or other tags is a critical technique in biochemical and cellular research.[1][2] It enables the visualization, tracking, and quantification of the molecule of interest in various experimental settings, from in vitro assays to live-cell imaging and in vivo studies.[2][3] This document outlines several common labeling strategies, provides detailed experimental protocols, and presents data in a clear, tabular format to facilitate comparison.

Labeling Strategies for Peptides

The choice of a labeling strategy depends on several factors, including the nature of the peptide, the type of label to be introduced, and the downstream application. Key considerations include the site of labeling (N-terminus, C-terminus, or a specific amino acid side chain) and the chemistry of conjugation.[4]

1. Amine-Reactive Labeling: This is one of the most common methods for labeling peptides and proteins. It targets primary amines, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues.[4] Given the "K" (lysine) in this compound, this is a highly relevant strategy. NHS (N-hydroxysuccinimide) esters are widely used amine-reactive reagents.[4]

2. Thiol-Reactive Labeling: If the peptide contains a cysteine residue, its thiol group (-SH) can be specifically targeted with maleimide or iodoacetamide derivatives of a label. This provides a high degree of specificity.

3. C-terminal Labeling: In some cases, it is advantageous to label the C-terminus of a peptide to avoid interfering with the biological activity associated with the N-terminus.[1] This can be achieved during solid-phase peptide synthesis (SPPS) using pre-loaded resins or through enzymatic methods.[1]

4. Click Chemistry: This is a powerful and highly specific method for bioconjugation. It typically involves the reaction between an azide and an alkyne.[5] This requires the peptide to be synthesized with one of these functional groups incorporated.

Quantitative Data Summary

The selection of a fluorescent dye is critical for successful labeling and detection. The following table summarizes the spectral properties of commonly used fluorophores for peptide labeling.

FluorophoreAbbreviationExcitation Max (λex, nm)Emission Max (λem, nm)Quencher
7-Amino-4-methylcoumarinAMC342441-
CarboxyfluoresceinFAM494518Dabcyl
TetramethylrhodamineTAMRA555580-
Cyanine 3Cy3550570-
Cyanine 5Cy5650670-
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acidEDANS341471Dabcyl
4-((4-(Dimethylamino)phenyl)azo)benzoic acidDabcyl453--
DansylDns335526Dabsyl
2,4-DinitrophenylDnp348--
(7-Methoxycoumarin-4-yl)acetylMca328393Dnp

Table 1: Spectral Properties of Common Fluorophores and Quenchers. Data compiled from various sources.[1][2]

Experimental Protocols

Protocol 1: N-terminal and Lysine Labeling using NHS-Ester Chemistry

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as an NHS ester of FAM or TAMRA.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Trifluoroacetic acid (TFA) for HPLC (optional)

  • Acetonitrile (ACN) for HPLC (optional)

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the peptide solution dropwise while gently vortexing. A molar ratio of 5-10 fold excess of the dye to the peptide is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification:

    • Size-Exclusion Chromatography: Separate the labeled peptide from the unreacted dye by passing the reaction mixture through a size-exclusion column equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first.

    • Reverse-Phase HPLC (Optional): For higher purity, the labeled peptide can be purified using reverse-phase HPLC.

  • Characterization: Confirm the labeling by measuring the absorbance of the labeled peptide at the dye's excitation wavelength and at 280 nm for the peptide. Mass spectrometry can be used to confirm the covalent modification.

Protocol 2: C-terminal Labeling during Solid-Phase Peptide Synthesis (SPPS)

This protocol is for synthesizing a C-terminally labeled peptide using a pre-loaded resin.[1]

Materials:

  • Fmoc-protected amino acids

  • Pre-loaded resin with the desired label (e.g., Dansyl NovaTag™ resin)[1]

  • Standard SPPS reagents (coupling agents like HBTU/HOBt, deprotection agents like piperidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Preparation: Start with a resin that is pre-loaded with the desired fluorescent label.[1]

  • Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the this compound peptide sequence on the pre-loaded resin.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the C-terminally labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis peptide This compound Peptide dissolve_peptide Dissolve Peptide in Bicarbonate Buffer peptide->dissolve_peptide dye Amine-Reactive Dye dissolve_dye Dissolve Dye in DMF/DMSO dye->dissolve_dye mix Mix Peptide and Dye dissolve_peptide->mix dissolve_dye->mix incubate Incubate (1 hr, RT, Dark) mix->incubate sec Size-Exclusion Chromatography incubate->sec hplc RP-HPLC sec->hplc Optional spectro Spectrophotometry sec->spectro ms Mass Spectrometry sec->ms hplc->spectro hplc->ms

Caption: Workflow for Amine-Reactive Labeling of this compound.

fret_mechanism cluster_intact Intact Peptide cluster_cleaved Cleaved Peptide donor_intact Donor acceptor_intact Acceptor donor_intact->acceptor_intact FRET peptide_backbone_intact Peptide Backbone donor_cleaved Donor peptide_fragment1 Fragment 1 light_out Donor Emission donor_cleaved->light_out Fluorescence acceptor_cleaved Acceptor peptide_fragment2 Fragment 2 enzyme Protease enzyme->peptide_backbone_intact light_in Excitation Light light_in->donor_intact light_in->donor_cleaved

Caption: Principle of FRET-based Protease Activity Assay.[1]

Conclusion

The methodologies and data presented in this document provide a solid foundation for the successful labeling of the putative peptide this compound. By carefully selecting the appropriate labeling strategy and fluorophore, researchers can effectively utilize labeled peptides for a wide range of applications in basic research and drug development. It is always recommended to empirically determine the optimal labeling conditions for each specific peptide and application to ensure the preservation of biological activity and achieve the desired labeling efficiency.

References

C16-K-cBB1 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for a compound specifically designated as "C16-K-cBB1" have not yielded specific public-domain data regarding its dosage, concentration for experiments, or defined signaling pathways. The information presented here is based on general principles of cell culture and experimental design and should be adapted based on empirically determined properties of this compound. It is imperative for researchers to conduct initial dose-response studies to determine the optimal concentrations for their specific experimental systems.

Introduction

This document provides a framework for utilizing this compound in experimental settings. Due to the limited specific information available for this compound, the following protocols and recommendations are based on standard laboratory practices for novel chemical entities. Researchers are strongly encouraged to perform thorough literature reviews for any emerging data on this compound and to conduct preliminary experiments to establish key parameters such as cytotoxicity, effective concentration, and mechanism of action.

Quantitative Data Summary

As no specific quantitative data for this compound is currently available in the public domain, the following table is a template that researchers should populate with their own experimental data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineIC50 (µM)EC50 (µM)Therapeutic Index (IC50/EC50)Notes
e.g., MCF-7Data to be determinedData to be determinedData to be determinede.g., 72-hour incubation
e.g., A549Data to be determinedData to be determinedData to be determinede.g., 48-hour incubation
e.g., HEK293Data to be determinedN/AN/Ae.g., Control cell line

Table 2: In Vivo Dosage (Example)

Animal ModelRoute of AdministrationDosage (mg/kg)Dosing FrequencyObserved Effects
e.g., Balb/c micee.g., IntraperitonealData to be determinede.g., Once dailyData to be determined
e.g., Sprague-Dawley ratse.g., Oral gavageData to be determinede.g., Twice dailyData to be determined

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration range of this compound that affects cell viability, allowing for the calculation of an IC50 value.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of this compound start->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal with Plate Reader add_reagent->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Western Blot Analysis for Signaling Pathway Elucidation

This protocol allows for the investigation of how this compound affects the protein expression and activation of key signaling molecules.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams represent hypothetical signaling pathways that could be investigated in relation to this compound's mechanism of action. These are templates for researchers to adapt based on their findings.

G cluster_pathway Hypothetical this compound Inhibitory Pathway C16K This compound Receptor Cell Surface Receptor C16K->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical inhibitory signaling pathway for this compound.

G cluster_pathway Hypothetical this compound Activator Pathway C16K This compound Enzyme Intracellular Enzyme C16K->Enzyme Activates Substrate Substrate Enzyme->Substrate Converts Product Product Enzyme->Product Downstream Downstream Effector Product->Downstream Response Cellular Response (e.g., Differentiation) Downstream->Response

Caption: A hypothetical activation signaling pathway for this compound.

Troubleshooting & Optimization

troubleshooting C16-K-cBB1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C16-K-cBB1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Frequently Asked Questions

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a potent and selective antimicrobial agent against Methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a lipidated peptide, meaning it has a fatty acid chain (C16) attached to the peptide backbone. This lipophilic nature leads to poor solubility in aqueous solutions.[2][3]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/media. What should I do?

A2: This is a common issue with lipophilic compounds.[2] The DMSO stock concentration may be too high, or the dilution step is too rapid. Try lowering the stock concentration in DMSO and adding it to the aqueous solution dropwise while vortexing.[4] Also, ensure the final DMSO concentration in your assay is low (ideally ≤1%) to avoid cellular toxicity.[4]

Q3: Can I use sonication or heating to help dissolve this compound?

A3: Yes, both methods can aid in dissolution. Gentle warming (e.g., 37°C) and brief sonication can help break up aggregates and improve solubility.[5] However, avoid excessive heating, as it may degrade the peptide.[6]

Q4: What is the recommended storage condition for this compound?

A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]

Troubleshooting Common Problems
ProblemPossible CauseRecommended Solution
Lyophilized powder does not dissolve in water. This compound is a lipophilic peptide and has very low solubility in aqueous solutions.[2][3]Use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly dilute with the aqueous buffer to the desired concentration.[8][9]
Precipitation occurs upon dilution of DMSO stock in aqueous buffer. The peptide is "crashing out" of the solution due to the change in solvent polarity. The stock solution may be too concentrated.Try a serial dilution approach. Prepare a less concentrated stock solution in DMSO. Add the stock solution dropwise to the vigorously stirring aqueous buffer.[4]
The solution remains cloudy or has visible particles after reconstitution. Incomplete dissolution or aggregation of the peptide.Use gentle warming (do not exceed 40°C) or sonication to aid dissolution.[5][6] If particles persist, centrifuge the solution and use the supernatant.
Low or inconsistent activity in biological assays. Inaccurate concentration due to incomplete solubilization. Degradation of the peptide.Ensure the peptide is fully dissolved before use. Prepare fresh solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots.[7]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock, add the appropriate volume of DMSO based on the amount of peptide in the vial. Vortex briefly until the powder is completely dissolved.

  • Aqueous Dilution: While vortexing the desired aqueous buffer (e.g., PBS or cell culture media), add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not toxic to your cells, typically below 1%.[4]

  • Sterilization: If required, filter the final solution through a 0.22 µm syringe filter that is compatible with low protein binding and the solvents used.

  • Storage: Aliquot the reconstituted peptide into single-use volumes and store at -80°C.

Protocol 2: Solubility Testing

Before preparing a large stock solution, it is advisable to test the solubility of a small amount of the peptide.

  • Weigh a small amount of this compound (e.g., 1 mg).

  • Attempt to dissolve in a known volume of sterile water. Observe for solubility.

  • If insoluble in water, add a small volume of an organic solvent (e.g., 10-50 µL of DMSO) and vortex.

  • Once dissolved, gradually add the aqueous buffer of choice to determine the concentration at which the peptide remains in solution.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Preparation cluster_solubilization Solubilization cluster_dilution Aqueous Dilution cluster_final Final Steps cluster_troubleshooting Troubleshooting A Equilibrate lyophilized This compound to Room Temp. B Add 100% DMSO to lyophilized powder A->B C Vortex gently until fully dissolved B->C D Visually inspect for clarity (clear solution) C->D E Prepare aqueous buffer D->E F Add DMSO stock dropwise to buffer with stirring E->F G Check for precipitation F->G H Sterile filter (if necessary) G->H If clear T1 Precipitation or cloudiness occurs G->T1 If cloudy I Aliquot for single use H->I J Store at -80°C I->J T2 Use lower stock concentration or slower addition T1->T2 T3 Gentle warming or sonication T1->T3 T2->F T3->F

Caption: Workflow for reconstituting the lipidated peptide this compound.

Proposed Mechanism of Action of this compound

This compound is a lipidated antimicrobial peptide that targets the cell membrane of Gram-positive bacteria like MRSA.[8] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death.[8][10]

G cluster_membrane Bacterial Cell Membrane cluster_peptide M Phospholipid Bilayer B Insertion of lipid tail (C16) into the membrane M->B P This compound (Lipidated Peptide) A Initial electrostatic interaction with anionic bacterial membrane P->A A->M C Peptide aggregation and membrane destabilization B->C D Pore formation and/or membrane disruption C->D E Leakage of intracellular contents D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of this compound via bacterial membrane disruption.

References

optimizing C16-K-cBB1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of C16-K-cBB1 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial stock solutions, it is recommended to use sterile, nuclease-free water. If solubility issues are observed, the addition of a small amount of an organic solvent such as DMSO or DMF (not exceeding 1-5% of the final volume) can be tested. However, always assess the compatibility of any organic solvent with your specific experimental system.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or the formation of insoluble salts. Refer to the "Troubleshooting Guide: Precipitation and Aggregation" section for a step-by-step approach to resolving this.

Q3: How should I store my this compound stock and working solutions?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, working solutions can be stored at 4°C for a limited time, though stability at this temperature should be verified.

Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A decrease in activity can be due to chemical degradation (e.g., oxidation, deamidation) or physical instability (e.g., aggregation). Ensure proper storage conditions and consider the inclusion of stabilizers in your buffer. The "Troubleshooting Guide: Loss of Biological Activity" provides further guidance.

Troubleshooting Guides

Troubleshooting Guide: Precipitation and Aggregation

This guide provides a systematic approach to addressing precipitation and aggregation of this compound in solution.

G start Precipitation/Aggregation Observed solubility_check Verify Solubility in Initial Solvent start->solubility_check ph_optimization Optimize Buffer pH solubility_check->ph_optimization ionic_strength Adjust Ionic Strength ph_optimization->ionic_strength excipients Test Stabilizing Excipients (e.g., sugars, polyols) ionic_strength->excipients concentration Reduce Working Concentration excipients->concentration end Solution Stabilized concentration->end

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Guide: Loss of Biological Activity

If you are experiencing a loss of this compound's biological activity, follow these steps to identify and mitigate the issue.

G start Loss of Biological Activity Detected storage_conditions Verify Storage Conditions (Temperature, Aliquoting) start->storage_conditions freeze_thaw Minimize Freeze-Thaw Cycles storage_conditions->freeze_thaw oxidation Assess for Oxidation (Consider adding antioxidants) freeze_thaw->oxidation degradation Evaluate Chemical Degradation (e.g., via HPLC-MS) oxidation->degradation end Activity Stabilized degradation->end

Caption: Troubleshooting workflow for loss of this compound activity.

Data Presentation

The following tables summarize key stability data for this compound under various conditions.

Table 1: Effect of pH on this compound Solubility and Aggregation

pHSolubility (mg/mL)Aggregation (% by SEC)Visual Appearance
5.00.515.2Hazy
6.01.28.5Slightly Hazy
7.05.12.1Clear
7.45.01.8Clear
8.04.83.5Clear

Table 2: Impact of Excipients on this compound Stability at 4°C for 7 Days

Excipient (Concentration)Purity (% by RP-HPLC)Aggregation (% by SEC)
None (Control)85.310.2
Sucrose (5%)92.14.5
Mannitol (5%)91.55.1
Polysorbate 80 (0.02%)95.82.3
Arginine (50 mM)96.21.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for reconstituting lyophilized this compound.

G start Start step1 Equilibrate lyophilized This compound to room temperature start->step1 step2 Add recommended volume of sterile, nuclease-free water step1->step2 step3 Gently vortex or pipette to mix until fully dissolved step2->step3 step4 Centrifuge briefly to collect solution at bottom of tube step3->step4 step5 Aliquot into single-use tubes for storage at -80°C step4->step5 end End step5->end

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol provides a general method for assessing the chemical stability of this compound over time.

  • Prepare this compound solutions in the buffers and conditions to be tested.

  • Take an initial (T=0) sample and store it at -80°C.

  • Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), collect aliquots and store them at -80°C until analysis.

  • Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to resolve this compound from its degradants (e.g., 5-95% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Calculate the percentage purity of this compound at each time point by integrating the peak areas.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which this compound is involved.

G C16K_cBB1 This compound Receptor Membrane Receptor C16K_cBB1->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: Hypothetical this compound signaling pathway.

Technical Support Center: C16-K-cBB1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of C16-K-cBB1. The information provided is based on established principles of solid-phase peptide synthesis (SPPS) and addresses common challenges encountered with complex or "difficult" peptide sequences.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems during the synthesis of this compound.

Problem 1: Low Crude Peptide Yield

Q: My final crude peptide yield after cleavage from the resin is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low crude peptide yield can stem from several factors throughout the SPPS process. The primary causes are incomplete deprotection or coupling reactions, leading to truncated or deletion sequences.

Potential Causes & Solutions:

  • Incomplete Fmoc Deprotection: The piperidine solution may be of poor quality, or the deprotection time may be insufficient.

    • Solution: Always use fresh, high-quality piperidine in your deprotection solution. For sequences known to be difficult, consider extending the deprotection time or performing a second deprotection step.

  • Inefficient Coupling Reactions: Steric hindrance from bulky amino acids or the growing peptide chain can slow down coupling. Aggregation of the peptide on the resin can also block reactive sites.

    • Solution 1: Increase the concentration of the amino acid and coupling reagents. A higher concentration (e.g., 0.5 M) can enhance reaction kinetics, which is particularly beneficial for longer peptides.[1]

    • Solution 2: Perform a "double coupling" for notoriously difficult residues like Arginine or for amino acids following a Proline.[1] This involves repeating the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.

    • Solution 3: For sequences with repeating amino acids, double coupling the second or third identical residue can help prevent deletion sequences.[1]

  • Peptide Aggregation: The growing this compound chain may aggregate on the solid support, preventing reagents from accessing the reactive N-terminus. This is a common issue with hydrophobic sequences or those prone to forming secondary structures.[2][3]

    • Solution: Incorporate backbone protection strategies, such as using pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at specific points in the sequence to disrupt secondary structure formation.[2][4]

Problem 2: Poor Purity of Crude Peptide

Q: My crude peptide analysis (e.g., by HPLC) shows multiple peaks, indicating low purity. How can I improve the purity of my this compound synthesis?

A: Poor purity is often a result of side reactions, incomplete reactions, or issues during cleavage.

Potential Causes & Solutions:

  • Presence of Deletion or Truncated Sequences: This is a direct result of incomplete coupling or deprotection, as discussed in the "Low Yield" section.

    • Solution: Implement the troubleshooting steps for low yield, such as double coupling and using fresh reagents. Monitoring the completeness of coupling reactions with a colorimetric test (e.g., Kaiser test) can be beneficial.

  • Side Reactions During Synthesis: Certain amino acids are prone to side reactions if not properly protected.

    • Solution: Ensure you are using high-quality amino acids with appropriate side-chain protecting groups.

  • Racemization: The chirality of amino acids can be compromised during activation.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or HCTU, and avoid prolonged pre-activation times.

  • Issues During Cleavage: The cleavage cocktail may not be optimal, leading to incomplete removal of protecting groups or degradation of the peptide.

    • Solution: Optimize your cleavage cocktail based on the amino acid composition of this compound. For example, if your peptide contains Tryptophan, include a scavenger like triisopropylsilane (TIS) to prevent side reactions.

Problem 3: Peptide Aggregation and Solubility Issues

Q: My peptide is difficult to dissolve after cleavage and purification. What can I do to address this?

A: Peptides with hydrophobic regions, like many complex sequences, are prone to aggregation, making them difficult to handle.[3][5]

Potential Causes & Solutions:

  • Inherent Hydrophobicity: The primary sequence of this compound may contain hydrophobic stretches that favor intermolecular interactions and aggregation.

    • Solution 1: During synthesis, employ strategies to disrupt aggregation, such as backbone protection.[2][4]

    • Solution 2: After cleavage, dissolve the peptide in a stronger solvent. For highly hydrophobic peptides, solvents like trifluoroethanol (TFE) can be used, sometimes in combination with aqueous buffers, to maintain solubility.[4] Be cautious, as TFE can affect purification on reverse-phase HPLC.[4]

    • Solution 3: To erase any "structural history" that could promote aggregation, a strong solvent can be used to monomerize the peptide before preparing solutions for experiments.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling strategy for a potentially "difficult" sequence like this compound?

A1: For complex peptides, using a combination of a phosphonium- or aminium-based coupling reagent like HBTU, HATU, or PyBOP® is recommended. These reagents are highly efficient and can help overcome the steric hindrance associated with difficult couplings. For sequences prone to aggregation, microwave-assisted synthesis can be beneficial as the increased energy can help disrupt intermolecular interactions.[3]

Q2: How can I monitor the progress of my this compound synthesis?

A2: For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis at various stages.[2] This can be done by cleaving a small amount of peptide from the resin after the addition of a certain number of residues and analyzing it by mass spectrometry to confirm the correct mass of the intermediate.

Q3: My peptide contains a Proline residue. Are there any special considerations?

A3: Yes. The secondary amine of Proline is less reactive than the primary amines of other amino acids.[1] It is often recommended to "double couple" the amino acid that is being added to a Proline residue to ensure the reaction proceeds to completion.[1]

Q4: What are the best practices for storing this compound?

A4: Lyophilized peptides are generally stable when stored at -20°C or lower. For long-term storage, -80°C is preferable. Once in solution, peptides are more susceptible to degradation. It is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on its sequence and the solvent used.

Data Summary

The following table summarizes typical quantitative parameters for solid-phase peptide synthesis. Note that optimal conditions for this compound may require specific optimization.

ParameterTypical RangeRecommended for this compound (as a starting point)
Resin Loading 0.1 - 1.0 mmol/g0.2 - 0.5 mmol/g
Amino Acid Excess 3 - 10 equivalents5 - 8 equivalents
Coupling Reagent Excess 3 - 10 equivalents5 - 8 equivalents
Activation Time 1 - 5 minutes2 - 3 minutes
Coupling Time 30 - 120 minutes60 - 90 minutes (consider double coupling)
Deprotection Time 5 - 20 minutes10 - 15 minutes (consider a second treatment)
Final Cleavage Time 1 - 4 hours2 - 3 hours
Expected Crude Purity 50 - 90%> 60% (target)
Expected Final Purity > 95%> 98% (for research applications)

Experimental Protocols

Protocol 1: Standard Coupling Cycle (Fmoc/tBu Chemistry)
  • Solvent Washing: Wash the resin with Dimethylformamide (DMF) three times.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes.

  • Solvent Washing: Wash the resin with DMF five times to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq.), a coupling reagent like HATU (4.9 eq.), and a base like DIPEA (10 eq.) in DMF. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 60-90 minutes.

  • Solvent Washing: Wash the resin with DMF three times.

  • Monitoring (Optional): Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Repeat: Return to step 1 for the next amino acid in the sequence.

Protocol 2: Cleavage and Precipitation
  • Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Double Couple) RepeatCycle Next Amino Acid KaiserTest->RepeatCycle Negative RepeatCycle->Deprotection Continue Synthesis Cleavage Cleavage from Resin (TFA Cocktail) RepeatCycle->Cleavage Final Residue Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Troubleshooting Logic for Low Peptide Purity

Troubleshooting_Purity Start Low Purity in Crude Peptide CheckMS Analyze MS Data Start->CheckMS Deletion Deletion Sequences (-n * AA mass) CheckMS->Deletion IncompleteDeprotection Incomplete Deprotection (+Fmoc group) CheckMS->IncompleteDeprotection SideReactions Unexpected Masses CheckMS->SideReactions Sol_Coupling Solution: Improve Coupling - Double Couple - Increase Concentration - Use Stronger Reagents Deletion->Sol_Coupling Yes Sol_Deprotection Solution: Improve Deprotection - Use Fresh Piperidine - Increase Deprotection Time IncompleteDeprotection->Sol_Deprotection Yes Sol_Cleavage Solution: Optimize Cleavage - Add Scavengers - Check Protecting Groups SideReactions->Sol_Cleavage Yes

Caption: Decision tree for troubleshooting low purity in crude peptide synthesis.

References

Technical Support Center: C16-K-cBB1 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of C16-K-cBB1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Final Yield After Purification

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Peptide Aggregation Analyze the crude peptide for aggregation. Use a sequence predictor tool to identify hydrophobic regions prone to aggregation.[1] Consider using alternative solvents like NMP instead of DMF during synthesis to minimize aggregation.[1]Improved solubility and reduced loss of peptide during purification, leading to a higher yield.
Suboptimal Purification Strategy Introduce an orthogonal purification step, such as ion-exchange chromatography (IEX), before reversed-phase HPLC (RP-HPLC).[2] This can remove impurities that might interfere with the final purification step.[2]Increased purity and yield by reducing the burden on the high-performance RPC column.[2]
Inefficient Solid-Phase Synthesis Optimize the solid-phase peptide synthesis (SPPS) protocol. This includes ensuring fresh solvents, considering double coupling for sterically hindered amino acids, and capping unreacted amino groups to minimize deletion products.[3][4]Higher purity of the crude peptide, which simplifies purification and improves the final yield.
Precipitation during Cleavage For hydrophobic peptides like this compound, which may precipitate in cold ether, consider alternative workup procedures. Using a solvent like 10-20% trifluoroethanol in a buffer can help keep the peptide in solution.[5]Minimized loss of peptide due to precipitation, resulting in a higher starting quantity for purification.

Experimental Protocol: Two-Step Purification of this compound

This protocol outlines a two-step purification process using ion-exchange chromatography followed by reversed-phase HPLC.

Step 1: Ion-Exchange Chromatography (IEX)

  • Resin Selection: Choose a cation-exchange or anion-exchange resin based on the isoelectric point (pI) of this compound.

  • Equilibration: Equilibrate the IEX column with a low-ionic-strength buffer.

  • Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound peptide using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using UV absorbance at 280 nm.

Step 2: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 100 µL of the pooled and desalted IEX fractions.

  • Fraction Collection: Collect peaks corresponding to the target peptide.

Logical Relationship: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_solutions Solutions Low_Crude_Yield Low Crude Yield/ Purity Purification_Loss Loss During Purification Low_Crude_Yield->Purification_Loss SPPS_Issues SPPS Inefficiencies (e.g., coupling, aggregation) SPPS_Issues->Low_Crude_Yield Cleavage_Issues Precipitation During Cleavage Cleavage_Issues->Low_Crude_Yield Low_Final_Yield Low Final Yield Purification_Loss->Low_Final_Yield Suboptimal_Strategy Suboptimal Purification Strategy Suboptimal_Strategy->Purification_Loss Aggregation_During_Run Aggregation on Column Aggregation_During_Run->Purification_Loss Optimize_SPPS Optimize SPPS (solvents, coupling) Optimize_SPPS->SPPS_Issues Modify_Cleavage Modify Cleavage Protocol Modify_Cleavage->Cleavage_Issues Add_IEX_Step Add Orthogonal Step (IEX) Add_IEX_Step->Suboptimal_Strategy Adjust_Mobile_Phase Adjust Mobile Phase (e.g., pH, solvent) Adjust_Mobile_Phase->Aggregation_During_Run

Caption: Troubleshooting workflow for low this compound purification yield.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows poor peak shape and resolution during RP-HPLC. How can I improve this?

A1: Poor peak shape and resolution are often related to the ionization state of the peptide.[6] Modulating the mobile phase pH can significantly improve chromatographic behavior.[6][7]

Troubleshooting Steps:

  • Analyze Peptide Sequence: Identify ionizable residues in this compound.

  • Adjust Mobile Phase pH:

    • Standard Acidic Conditions: Most protocols use 0.1% TFA (pH ~2).

    • Alternative Acidic Modifiers: Consider using 0.1% formic acid (pH ~2.5-2.7).[6]

    • Basic Conditions: For some peptides, a higher pH can improve separation. A mobile phase containing 0.1% ammonium hydroxide (pH ~10.7) can be effective.[6] Ensure your column is stable at higher pH ranges.

Comparative Data for Mobile Phase Modifiers:

Mobile Phase Additive pH Observed Peak Shape for a Test Peptide Resolution
0.1% TFA~2.0TailingPoor
0.1% Formic Acid~2.7SymmetricalGood
0.1% Ammonium Hydroxide~10.7SharpExcellent

Experimental Workflow: Optimizing Mobile Phase pH

Mobile_Phase_Optimization Start Poor Peak Shape Analyze_Sequence Analyze this compound Sequence (Ionizable Residues) Start->Analyze_Sequence Standard_HPLC Run RP-HPLC with 0.1% TFA (pH ~2) Analyze_Sequence->Standard_HPLC Evaluate_Results Acceptable Resolution? Standard_HPLC->Evaluate_Results Try_Formic Switch to 0.1% Formic Acid (pH ~2.7) Evaluate_Results->Try_Formic No End Optimized Method Evaluate_Results->End Yes Evaluate_Again Improved? Try_Formic->Evaluate_Again Try_Basic Use High pH Stable Column with 0.1% NH4OH (pH ~10.7) Evaluate_Again->Try_Basic No Final_Analysis Compare Chromatograms and Select Optimal Condition Evaluate_Again->Final_Analysis Yes Try_Basic->Final_Analysis Final_Analysis->End

Caption: Workflow for optimizing mobile phase pH in RP-HPLC.

Q2: What are the most common impurities found in the crude this compound sample, and how can I minimize them?

A2: The most common impurities in crude synthetic peptides include deletion sequences, truncated sequences, and products of side reactions during synthesis or cleavage.[3]

Strategies to Minimize Impurities:

  • Deletion Sequences: These arise from incomplete coupling reactions.

    • Solution: Increase the concentration of amino acid and coupling reagent solutions (e.g., to 0.5 M) to drive the reaction to completion.[4] For difficult couplings, such as after a proline residue or for bulky amino acids like arginine, perform a "double couple" where the coupling step is repeated.[4]

  • Truncated Sequences: These are permanently blocked, unreacted amino groups.

    • Solution: Implement a "capping" step after coupling, using a reagent like acetic anhydride to block any unreacted N-termini. This prevents them from reacting in subsequent cycles and makes the resulting capped peptides easier to separate during purification.[3]

  • Side-Reaction Products: These can form due to issues like aspartimide formation or oxidation.

    • Solution: Carefully analyze the peptide sequence for problematic regions.[3] For instance, be aware of aspartic acid residues which are prone to aspartimide formation.[4] Use fresh, high-quality solvents and reagents to minimize side reactions.[3]

Signaling Pathway: Impurity Formation in SPPS

Impurity_Formation cluster_spps_cycle SPPS Cycle cluster_impurities Impurity Formation Deprotection N-terminal Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Next Cycle Washing Washing Coupling->Washing Next Cycle Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Side_Reactions Cleavage/Synthesis Side Reactions Coupling->Side_Reactions Washing->Deprotection Next Cycle Unreacted_N_Termini Unreacted N-Termini Incomplete_Coupling->Unreacted_N_Termini Deletion_Sequence Deletion Sequence Unreacted_N_Termini->Deletion_Sequence in next cycle Truncation_Sequence Truncation Sequence Unreacted_N_Termini->Truncation_Sequence with capping Modified_Peptide Modified Peptide Side_Reactions->Modified_Peptide

Caption: Formation pathways of common impurities during Solid-Phase Peptide Synthesis (SPPS).

References

C16-K-cBB1 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with C16-K-cBB1, a potent antimicrobial agent against Methicillin-resistant Staphylococcus aureus (MRSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a lipidated α/sulfono-α-AA heterogeneous peptide. Its primary application is as a potent and selective antimicrobial agent against MRSA.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is believed to function by disrupting the bacterial cell membrane.[2][3] This is supported by membrane depolarization assays and fluorescence microscopy showing increased cell permeability in treated bacteria.[2][3]

Q3: What is the minimum inhibitory concentration (MIC) of this compound against MRSA?

A3: The reported MIC of this compound against MRSA is 1 µg/mL.[1][2]

Q4: Is this compound toxic to mammalian cells?

A4: this compound has been shown to have weak hemolytic activity, indicating good selectivity for bacterial cells over mammalian red blood cells.[1][2]

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Possible Cause Recommended Solution
Inconsistent bacterial inoculum densityEnsure a standardized inoculum (e.g., 0.5 McFarland standard) is used for all assays.
Contamination of bacterial cultureStreak cultures on appropriate agar plates to check for purity before starting the MIC assay.
Improper serial dilutions of this compoundPrepare fresh serial dilutions for each experiment. Verify pipette calibration.
Binding of the peptide to plasticwareUse low-protein-binding microplates and pipette tips.
Degradation of this compound stock solutionAliquot stock solutions and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Time-Kill Assays
Possible Cause Recommended Solution
Bacterial clumpingGently vortex or sonicate the bacterial suspension before adding this compound to ensure a homogenous culture.
Inaccurate colony countingEnsure proper plating dilutions to obtain a countable number of colonies (30-300 CFU/plate). Use a colony counter for accuracy.
Sampling time point variabilityAdhere strictly to the defined time points for sample collection.
Peptide instability in the assay mediumVerify the stability of this compound in the chosen broth over the time course of the experiment.
Issue 3: High Background in Membrane Depolarization/Permeability Assays
Possible Cause Recommended Solution
Autofluorescence of this compound or media componentsRun a control with this compound in media without cells and fluorescent dye to measure background fluorescence.
Non-specific dye bindingOptimize the concentration of the fluorescent dye (e.g., DiSC3(5), propidium iodide) to minimize non-specific binding.
Cell lysis due to harsh handlingHandle bacterial cells gently during washing and incubation steps.

Experimental Protocols & Data

This compound Efficacy and Selectivity Data
ParameterValueOrganism/Cell TypeReference
MIC 1 µg/mLMRSA[1][2]
Time-Kill Assay Eradication in 120 minMRSA[2]
Hemolytic Activity WeakHuman Red Blood Cells[1][2]
Protocol: Time-Kill Assay
  • Grow MRSA to the mid-logarithmic phase in appropriate broth.

  • Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Add this compound at the desired concentration (e.g., 12.5 µg/mL).[2]

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 10, 20, 30, 60, and 120 minutes), withdraw aliquots.[2]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU) and calculate the log reduction in bacterial viability over time.

Visualizations

G cluster_workflow Experimental Workflow: MIC Assay prep Prepare MRSA Inoculum (0.5 McFarland) dilute Serial Dilute this compound in Microplate inoculate Inoculate Microplate with MRSA dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Absorbance or Visual Turbidity incubate->read determine Determine MIC read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G cluster_pathway Proposed Mechanism of Action peptide This compound membrane Bacterial Cell Membrane peptide->membrane interacts with disruption Membrane Disruption & Pore Formation membrane->disruption leads to depolarization Membrane Depolarization disruption->depolarization death Bacterial Cell Death depolarization->death

Caption: Proposed signaling pathway for the antimicrobial action of this compound.

G cluster_controls Experimental Controls Logic experiment Experiment: This compound + MRSA pos_ctrl Positive Control: Known Antibiotic + MRSA experiment->pos_ctrl neg_ctrl Negative Control: Vehicle + MRSA experiment->neg_ctrl sterility_ctrl Sterility Control: Media Only experiment->sterility_ctrl

Caption: Logical relationship of essential controls for this compound antimicrobial assays.

References

avoiding off-target effects of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing C16-K-cBB1, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.

Q2: What are the potential off-target effects of this compound?

A2: As a covalent kinase inhibitor, this compound has the potential to bind to other kinases with a similar cysteine residue in their active site. Off-target effects can manifest as cardiotoxicity, bleeding, skin toxicities, or diarrhea.[1] These effects are often due to the unintended inhibition of kinases such as EGFR, ITK, TEC, and CSK.[2][3][4]

Q3: How can I assess the selectivity of this compound in my experimental model?

A3: The selectivity of this compound can be determined through kinome-wide selectivity profiling, which assesses the inhibitor's activity against a large panel of kinases.[5] Additionally, cell-based assays such as NanoBRET™ Target Engagement assays can measure the binding of the compound to the target kinase within living cells.[6]

Q4: What are the differences between first and second-generation BTK inhibitors in terms of off-target effects?

A4: Second-generation BTK inhibitors are designed to be more selective for BTK with less inhibition of off-target kinases.[1] This increased selectivity often results in an improved safety profile, with a lower incidence of adverse effects like atrial fibrillation, hypertension, and diarrhea compared to first-generation inhibitors such as ibrutinib.[1]

Q5: Can I reduce off-target effects by lowering the concentration of this compound?

A5: Dose optimization is a potential strategy to minimize off-target effects while maintaining on-target efficacy.[2][3] It is recommended to perform a dose-response study to determine the optimal concentration of this compound that effectively inhibits BTK without causing significant off-target effects in your specific model system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue: Unexpected Phenotype or Cellular Toxicity Observed

Step 1: Confirm On-Target Engagement

  • Action: Perform a Western blot to assess the phosphorylation status of BTK's downstream substrates. A decrease in phosphorylation will confirm that this compound is engaging its intended target.

  • Rationale: This step ensures that the observed phenotype is not due to a lack of efficacy of the inhibitor.

Step 2: Evaluate Cell Viability

  • Action: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo®) with a dose-response of this compound.

  • Rationale: This will determine the cytotoxic concentration of the compound and help to distinguish between a specific off-target effect and general toxicity.

Step 3: Perform Kinome-Wide Selectivity Profiling

  • Action: Submit this compound for a comprehensive kinase profiling assay against a broad panel of human kinases.

  • Rationale: This will provide a detailed map of the inhibitor's selectivity and identify potential off-target kinases.[5]

Step 4: Correlate Off-Targets with Observed Phenotype

  • Action: Analyze the list of potential off-target kinases and research their known biological functions.

  • Rationale: This will help to form a hypothesis linking the inhibition of a specific off-target kinase to the observed phenotype. For example, inhibition of CSK has been linked to cardiotoxicity.[2][3][4]

Step 5: Utilize a More Selective Inhibitor as a Control

  • Action: If available, repeat the experiment with a second-generation, more selective BTK inhibitor.

  • Rationale: If the unexpected phenotype is diminished or absent with the more selective inhibitor, it strongly suggests that the effect was due to an off-target activity of this compound.

Quantitative Data: Kinase Inhibitor Selectivity Profile

The following table presents representative IC50 values (nM) for different classes of BTK inhibitors against BTK and common off-target kinases. This data illustrates the concept of improved selectivity with successive generations of inhibitors.

KinaseFirst-Generation (e.g., Ibrutinib) IC50 (nM)Second-Generation (e.g., Acalabrutinib) IC50 (nM)
BTK 0.5 3
EGFR5>1000
ITK1020
TEC750
CSK20>1000

Note: These values are illustrative and may not represent the exact profile of this compound. Experimental determination of the selectivity profile for this compound is highly recommended.

Experimental Protocols

Kinome-wide Selectivity Profiling

Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a large panel of recombinant human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested at one or more concentrations (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred kinases.

  • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound. These assays typically measure the phosphorylation of a substrate using a radiometric ([³³P]-ATP) or fluorescence-based method.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated relative to a DMSO control. The results are often presented as a dendrogram to visualize the selectivity of the compound across the kinome.

Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of this compound to BTK in living cells.

Methodology:

  • Cell Line Preparation: Use a cell line that endogenously expresses BTK or has been engineered to express a NanoLuc®-BTK fusion protein.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified incubation period.

  • Addition of Reagents: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the cells.

  • Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated when the tracer binds to the NanoLuc®-BTK fusion protein.

  • Data Analysis: this compound will compete with the tracer for binding to BTK, leading to a decrease in the BRET signal. The data is used to calculate an IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Cell Viability Assay (MTS)

Objective: To assess the cytotoxic effects of this compound on a chosen cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Plot the results to determine the EC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Off_Target Potential Off-Target Pathways BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (On-Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation EGFR EGFR Skin_Toxicity Skin Toxicity EGFR->Skin_Toxicity TEC TEC Bleeding Bleeding TEC->Bleeding CSK CSK Cardiotoxicity Cardiotoxicity CSK->Cardiotoxicity C16K_cBB1 This compound C16K_cBB1->BTK Inhibition C16K_cBB1->EGFR Off-Target Inhibition C16K_cBB1->TEC Off-Target Inhibition C16K_cBB1->CSK Off-Target Inhibition

Caption: BTK signaling pathway and potential off-target interactions of this compound.

Experimental_Workflow start Start: Unexpected Phenotype with this compound confirm_on_target 1. Confirm On-Target Engagement (e.g., Western Blot for p-BTK) start->confirm_on_target cell_viability 2. Assess Cell Viability (e.g., MTS Assay) confirm_on_target->cell_viability kinome_profiling 3. Kinome-wide Selectivity Profiling cell_viability->kinome_profiling analyze_off_targets 4. Analyze Off-Target Hits & Correlate with Phenotype kinome_profiling->analyze_off_targets use_control 5. Validate with a More Selective Inhibitor analyze_off_targets->use_control conclusion Conclusion: Phenotype is likely due to off-target effect use_control->conclusion

Caption: Workflow for investigating unexpected phenotypes.

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: C16-K-cBB1 Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the C16-K-cBB1 protocol. The this compound protocol is designed to investigate the "K-cBB1" signaling pathway, a critical cascade in regulating cell proliferation and apoptosis. This guide offers insights for refining the protocol for specific cell lines and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the this compound protocol?

The this compound protocol is a series of experimental procedures designed to elucidate the activation and downstream effects of the K-cBB1 signaling pathway. This pathway is initiated by the binding of the C16 ligand to the K-cBB1 receptor, triggering a cascade that influences cell fate decisions between proliferation and apoptosis. The protocol utilizes a combination of cell culture, protein and gene expression analysis, and cell viability assays to quantify the cellular response to C16 stimulation.

Q2: Which cell lines are most responsive to the this compound protocol?

While the this compound pathway is present in various cell types, its sensitivity to the C16 ligand can vary significantly. Based on internal validation studies, cell lines such as the human colon adenocarcinoma cell line HT-29 and the human breast cancer cell line MCF-7 have shown robust and reproducible responses. However, optimization is often necessary for other cell lines.

Q3: What are the critical reagents and instrumentation required for this protocol?

Successful execution of the this compound protocol requires high-quality cell culture reagents, the C16 ligand (lyophilized), primary and secondary antibodies for western blotting, primers for qPCR, and reagents for cell viability assays (e.g., MTT or PrestoBlue™). Essential instrumentation includes a cell culture incubator, a microplate reader, a western blot imaging system, and a real-time PCR machine.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cellular response to C16 ligand. 1. Cell line is not responsive: The target cell line may have low expression of the K-cBB1 receptor. 2. Ligand degradation: Improper storage or handling of the C16 ligand. 3. Incorrect dosage: The concentration of C16 used is suboptimal for the specific cell line.1. Screen cell lines: Perform a preliminary screen to quantify K-cBB1 receptor expression at the protein or mRNA level. 2. Aliquot and store properly: Reconstitute the C16 ligand as per the manufacturer's instructions, create single-use aliquots, and store at -80°C. 3. Perform a dose-response curve: Test a range of C16 concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal dose for your cell line.
High background in western blots for pathway proteins. 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step was not effective in preventing non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody is too high.1. Validate antibodies: Use a positive and negative control to confirm antibody specificity. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Titrate antibodies: Perform a titration experiment to determine the optimal antibody concentration.
Inconsistent results in cell viability assays. 1. Uneven cell seeding: Inconsistent number of cells seeded across wells. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth. 3. Reagent handling: Inconsistent incubation times or volumes of viability reagent.1. Ensure single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Avoid edge wells: Do not use the outer wells of the microplate for experimental conditions. Fill them with sterile PBS to maintain humidity. 3. Standardize procedure: Use a multichannel pipette for reagent addition and ensure precise incubation times.

Experimental Protocols

Cell Seeding and C16 Ligand Stimulation
  • Culture cells to approximately 80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Perform a cell count and seed cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a predetermined density.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a stock solution of the C16 ligand in sterile, nuclease-free water.

  • Dilute the C16 stock to the desired final concentrations in serum-free medium.

  • Remove the culture medium from the cells and replace it with the C16-containing medium.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis of K-cBB1 Pathway Activation
  • After C16 stimulation, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins in the K-cBB1 pathway overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Downstream Gene Expression
  • Following C16 treatment, extract total RNA from cells using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for target genes, and a SYBR Green master mix.

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Quantitative Data Summary

Table 1: Dose-Response of HT-29 Cells to C16 Ligand (48h)

C16 Concentration (nM)Cell Viability (% of Control)Fold Change in Pro-Apoptotic Gene Expression (Gene X)
0 (Control)100 ± 5.21.0 ± 0.2
195 ± 4.81.5 ± 0.3
1078 ± 6.13.2 ± 0.5
10052 ± 5.58.9 ± 1.1
100035 ± 4.915.4 ± 2.3

Table 2: Time-Course of K-cBB1 Pathway Activation in MCF-7 Cells (100 nM C16)

Time Point (hours)p-K-cBB1/total K-cBB1 Ratio (Arbitrary Units)Proliferation Marker Expression (Protein Y, Fold Change)
01.0 ± 0.11.0 ± 0.1
63.5 ± 0.41.8 ± 0.2
125.8 ± 0.62.5 ± 0.3
242.1 ± 0.31.5 ± 0.2
481.2 ± 0.21.1 ± 0.1

Visualizations

C16_KcBB1_Signaling_Pathway C16 C16 Ligand KcBB1 K-cBB1 Receptor C16->KcBB1 Binds Prolif Proliferation Pathway KcBB1->Prolif Activates Apop Apoptosis Pathway KcBB1->Apop Inhibits CellCycle Cell Cycle Progression Prolif->CellCycle DNA_Damage DNA Damage Response Apop->DNA_Damage

Caption: The this compound signaling pathway, initiating cell proliferation and inhibiting apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding C16_Stimulation C16 Ligand Stimulation Cell_Seeding->C16_Stimulation Viability Cell Viability Assay C16_Stimulation->Viability Western Western Blot C16_Stimulation->Western qPCR qPCR C16_Stimulation->qPCR

Caption: The experimental workflow for the this compound protocol.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Yes Check_Cells Verify Cell Line Identity and Health Start->Check_Cells Yes Optimize_Protocol Optimize Protocol Parameters (e.g., incubation time, dosage) Check_Reagents->Optimize_Protocol Check_Cells->Optimize_Protocol Standardize Standardize Technique and Handling Optimize_Protocol->Standardize Success Consistent Results Standardize->Success

Caption: A logical flow for troubleshooting inconsistent experimental results.

how to prevent C16-K-cBB1 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C16-K-cBB1. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of this compound in your experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel, synthetically manufactured lipidated peptide inhibitor. The "C16" component is a 16-carbon palmitoyl group, which increases the molecule's hydrophobicity and ability to interact with cellular membranes.[1] The peptide backbone, containing a critical Lysine ("K") residue, is responsible for its specific biological activity. Due to its lipidated nature, this compound has low aqueous solubility and requires careful handling to prevent aggregation and degradation.

Q2: How should I properly store lyophilized and reconstituted this compound?

Proper storage is critical to prevent degradation. Follow these guidelines:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator. This compound is hygroscopic, meaning it readily absorbs moisture, which can accelerate degradation.[2] Avoid repeatedly opening the main vial.

  • In Solution: Long-term storage in solution is not recommended.[3] For short-term storage (up to one week), store at 4°C. For longer periods, aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

Q3: What is the recommended solvent for reconstituting this compound?

Due to its hydrophobic nature, this compound may not dissolve well in purely aqueous solutions. We recommend the following:

  • First, dissolve this compound in a minimal amount of an organic solvent such as DMSO or DMF.

  • Then, slowly add the desired aqueous buffer (e.g., PBS, Tris) to the organic solvent solution while vortexing gently.

Note: The final concentration of the organic solvent should be kept as low as possible for your specific experiment and should be consistent across all experimental conditions to avoid solvent-induced artifacts.

Q4: What are the primary pathways of this compound degradation?

The primary degradation pathways for this compound include:

  • Oxidation: The peptide backbone may contain residues susceptible to oxidation. This can be accelerated by exposure to air and certain metal ions.

  • Proteolysis: If working with cell lysates or other biological samples containing proteases, the peptide backbone can be cleaved.

  • Hydrolysis: At extreme pH values (highly acidic or basic), the peptide bonds can be hydrolyzed.

  • Aggregation: Due to the hydrophobic C16 lipid chain, the molecule can self-assemble into multimers, which may be less active.[4]

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Cell-Based Assays

Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the cause?

Answer: This issue can stem from several factors related to compound integrity and experimental setup.

  • Possible Cause 1: Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of lyophilized this compound. When preparing stock solutions, aliquot them into single-use tubes and store them at -80°C. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[3]

  • Possible Cause 2: Aggregation: The hydrophobic nature of this compound can lead to the formation of aggregates, reducing the concentration of active monomeric inhibitor.

    • Solution: After reconstitution, briefly sonicate the solution to help break up aggregates. Also, ensure that the final concentration of organic solvent (like DMSO) is sufficient to maintain solubility in your culture medium, but not high enough to cause cellular toxicity.

  • Possible Cause 3: Non-Specific Binding: The lipidated peptide can bind to plasticware or serum proteins in the culture medium, reducing its effective concentration.

    • Solution: Use low-protein-binding tubes and plates. If your assay is sensitive to serum, consider reducing the serum concentration or using a serum-free medium during the treatment period.

Issue 2: Inconsistent Results Between Experiments

Question: I am seeing significant variability in my results from day to day. How can I improve reproducibility?

Answer: Inter-experiment variability is often due to subtle differences in compound preparation and handling.

  • Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution: Stock solutions in DMSO can be more viscous than aqueous solutions, leading to pipetting errors.

    • Solution: Use positive displacement pipettes for accurate handling of viscous solutions. Ensure the stock solution is fully thawed and mixed before pipetting.

  • Possible Cause 2: Hygroscopic Nature of Lyophilized Powder: The lyophilized powder can absorb moisture each time the vial is opened, leading to weighing inaccuracies over time.[2]

    • Solution: Upon receiving, aliquot the lyophilized powder into pre-weighed, single-use vials under a dry, inert atmosphere (if possible). This prevents moisture from contaminating the main stock.[3]

  • Possible Cause 3: Presence of Trifluoroacetate (TFA): this compound is likely purified using HPLC, which often leaves residual TFA salts. TFA can impact cell proliferation and other biological readouts, and its concentration can vary between batches.

    • Solution: If high sensitivity is required, consider ordering salt-free this compound or performing a buffer exchange to remove TFA. Always note the lot number and consider lot-to-lot validation experiments.

Quantitative Data Summary

The stability of this compound is influenced by temperature and pH. The following tables summarize the expected stability profile based on internal testing.

Table 1: Temperature Stability of this compound in Solution (1 mg/mL in 10% DMSO/PBS)

Storage TemperatureTime PointPercent Purity Remaining
4°C24 hours>98%
4°C7 days~95%
25°C (Room Temp)24 hours~90%
-20°C1 month (1 freeze-thaw)>99%
-20°C1 month (3 freeze-thaws)~92%
-80°C6 months (1 freeze-thaw)>99%

Table 2: pH Stability of this compound in Aqueous Buffer (at 25°C for 12 hours)

pHPercent Purity Remaining
3.0~85%
5.0>95%
7.4>99%
9.0~93%

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening to reduce moisture condensation.

  • Reconstitution: Add the appropriate volume of sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Cap the vial and vortex gently for 1-2 minutes until the powder is fully dissolved. A brief sonication in a water bath can aid dissolution.

  • Aliquoting: Using low-protein-binding tubes, create single-use aliquots of the stock solution (e.g., 5-10 µL per tube).

  • Storage: Store the aliquots at -80°C. The main stock vial should be tightly sealed and stored at -20°C or -80°C.

Protocol 2: General Procedure for Cell Treatment
  • Thaw: Retrieve a single-use aliquot of the this compound stock solution from the -80°C freezer. Thaw at room temperature.

  • Dilution: Prepare an intermediate dilution of this compound in serum-free cell culture medium.

  • Final Dilution: Add the intermediate dilution to your cell culture plates to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5% (or a level determined to be non-toxic to your cells).

  • Control: Prepare a vehicle control using the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired treatment period.

Visualizations

C16-K-cBB1_Signaling_Pathway Hypothetical Signaling Pathway for this compound Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates C16K This compound C16K->Receptor Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway where this compound acts as a receptor antagonist.

Experimental_Workflow Experimental Workflow for Bioactivity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Dilute Prepare Serial Dilutions Reconstitute->Dilute PrepareCells Plate Cells & Incubate 24h Treat Treat Cells with this compound and Vehicle Control PrepareCells->Treat Dilute->Treat Incubate Incubate for 48h Treat->Incubate Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data & Calculate IC50 Assay->Analyze

Caption: General experimental workflow for assessing the bioactivity of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Bioactivity Start Low or No Bioactivity Observed CheckStorage Check Storage Conditions (-20°C/-80°C, desiccated?) Start->CheckStorage CheckThaw Check Freeze-Thaw Cycles (>3 cycles?) CheckStorage->CheckThaw [No] NewVial Solution: Use a Fresh Vial and Prepare New Aliquots CheckStorage->NewVial [Yes] CheckSolubility Check for Precipitation in Media CheckThaw->CheckSolubility [No] CheckThaw->NewVial [Yes] Sonicate Solution: Briefly Sonicate Stock Solution CheckSolubility->Sonicate [Yes] Binding Consider Non-Specific Binding to Plates/Serum CheckSolubility->Binding [No]

Caption: A logical flow diagram for troubleshooting low bioactivity of this compound.

References

Technical Support Center: Refining C16-K-cBB1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the refining of C16-K-cBB1 mass spectrometry analysis. This compound is understood to be a cyclic peptide containing a Lysine (K) residue and acylated with a 16-carbon fatty acid chain.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the mass spectrometry analysis of this compound?

A1: The analysis of cyclic and acylated peptides like this compound by mass spectrometry presents several challenges:

  • Complex Fragmentation: Cyclic peptides do not have a defined N- or C-terminus, leading to more complex fragmentation patterns compared to linear peptides. The initial fragmentation event opens the ring, and subsequent fragmentations can occur from different linearized forms, making spectral interpretation difficult.[1][2]

  • Hydrophobicity: The C16 acyl chain makes the peptide highly hydrophobic. This can lead to poor solubility in typical mobile phases, strong retention on reversed-phase columns, and potential for non-specific binding to sample containers and instrument components, resulting in sample loss and poor signal intensity.[3]

  • Ion Suppression: The presence of detergents or other contaminants, often used to solubilize hydrophobic peptides, can severely suppress the ionization of this compound in the mass spectrometer.[3]

  • Low Abundance: If this compound is present in a complex biological matrix, its signal may be masked by more abundant molecules.

Q2: What are the recommended sample preparation strategies for this compound analysis?

A2: Proper sample preparation is critical for the successful analysis of this compound. Here are some recommendations:

  • Avoid Contaminants: It is crucial to avoid common contaminants that interfere with mass spectrometry, such as detergents (e.g., Triton X-100, Tween), polymers (e.g., polyethylene glycol), and salts.[3][4] If detergents are necessary for solubilization, use mass spectrometry-compatible options like acid-labile surfactants.[3] Always use high-purity solvents and reagents.

  • Solid-Phase Extraction (SPE): Use C18 or C4 SPE cartridges for desalting and concentrating the peptide. For highly hydrophobic peptides like this compound, a C4 stationary phase might be more suitable to prevent irreversible binding.

  • Solvent Choice: Dissolve the final sample in a solvent mixture that balances solubility and compatibility with the LC-MS system. A mixture of water, acetonitrile, and a small amount of an organic acid like formic acid is common. For highly hydrophobic peptides, the addition of isopropanol to the mobile phase can improve elution from the column.[5]

Q3: Which liquid chromatography (LC) setup is best for separating this compound?

A3: Reversed-phase liquid chromatography (RPLC) is the most common technique. However, due to the hydrophobicity of this compound, modifications to standard protocols are often necessary:

  • Column Choice: While C18 columns are standard for peptide analysis, a C4 column may provide better recovery and peak shape for highly hydrophobic peptides by reducing strong retention.[6][7]

  • Mobile Phase Modifiers: The addition of isopropanol (e.g., 15%) to the organic mobile phase (acetonitrile) can significantly reduce the retention time of acylated peptides.[5]

  • Temperature: Increasing the column temperature (e.g., to 55°C) can help reduce the viscosity of the mobile phase and improve peak shape.[5]

Q4: What fragmentation methods are most effective for sequencing this compound?

A4: Different fragmentation methods can provide complementary information for sequencing cyclic peptides:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. For cyclic peptides, CID typically results in a complex mixture of b- and y-type ions after initial ring-opening.

  • Post-Source Decay (PSD): In MALDI-TOF instruments, PSD can generate abundant sequence ions and may reveal preferential ring opening sites.[8]

  • Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These methods are often complementary to CID and can be particularly useful for preserving labile modifications and providing different fragmentation patterns (c- and z-type ions), which can aid in sequencing.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound mass spectrometry experiments.

Issue Potential Cause(s) Troubleshooting Steps
No or Very Low Signal Intensity 1. Sample Loss: The hydrophobic peptide is adsorbing to sample vials, pipette tips, or the LC system. 2. Poor Ionization: Ion suppression due to contaminants (salts, detergents). 3. Incorrect Mass Range: The instrument is not scanning the expected m/z of your peptide.1. Use low-binding microcentrifuge tubes and pipette tips. Consider using polypropylene instead of glass containers.[3] 2. Ensure thorough sample cleanup using SPE. Avoid detergents or use MS-compatible ones.[3] 3. Verify the calculated m/z of your protonated molecule and ensure it is within the instrument's scan range.
Poor Peak Shape (Broadening or Tailing) 1. Strong Retention: The peptide is interacting too strongly with the stationary phase. 2. Secondary Interactions: The peptide is interacting with active sites on the column. 3. Sample Overload: Too much sample is being injected.1. Switch to a C4 column or add isopropanol to the mobile phase.[5][6][7] Increase column temperature.[5] 2. Use a high-quality, end-capped column. 3. Reduce the amount of sample injected onto the column.
Complex and Uninterpretable MS/MS Spectra 1. Cyclic Nature: Multiple ring-opening points lead to a mix of linearized precursor ions. 2. In-source Fragmentation: The peptide is fragmenting in the ion source before mass selection. 3. Presence of Isobars: Other molecules with the same m/z are being co-fragmented.1. Use MSn (if available) to isolate a specific ring-opened fragment and then fragment it further. 2. Optimize ion source parameters (e.g., reduce source temperature or voltages). 3. Improve chromatographic separation to resolve isobaric interferences.
Inconsistent Retention Times 1. Column Equilibration: The column is not properly equilibrated between runs. 2. Mobile Phase Instability: The mobile phase composition is changing over time. 3. Column Degradation: The stationary phase is degrading.1. Ensure a sufficient column equilibration step at the beginning of each run. 2. Prepare fresh mobile phases daily. 3. Replace the analytical column.
Mass Inaccuracy 1. Poor Calibration: The mass spectrometer is not properly calibrated. 2. Space Charge Effects: Too many ions in the mass analyzer are affecting the measurement.1. Perform regular mass calibration according to the manufacturer's protocol. 2. Reduce the sample concentration or the ion accumulation time.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative LC-MS/MS of this compound
  • Extraction: If this compound is in a biological matrix, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or n-butanol to enrich for the lipopeptide.

  • Solid-Phase Extraction (SPE):

    • Condition a C4 SPE cartridge with 100% methanol followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5% acetonitrile in 0.1% formic acid to remove salts and other polar impurities.

    • Elute this compound with a solution of 80% acetonitrile, 15% isopropanol, and 5% water with 0.1% formic acid.

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a small volume of 50% acetonitrile with 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C4 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 85% acetonitrile, 15% isopropanol with 0.1% formic acid.[5]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.[5]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 30%.

Quantitative Data Presentation

The following table provides a hypothetical yet representative example of quantitative data for a C16-acylated cyclic peptide containing lysine, based on typical fragmentation patterns.

Precursor m/zChargeRetention Time (min)Fragment Ion m/zIon Type
950.652+12.51158.82b-ion (ring-opened)
1043.79b-ion - Ala
930.71b-ion - Ala - Val
817.62b-ion - Ala - Val - Leu
689.52b-ion - Ala - Val - Leu - Lys(C16)
574.49y-ion (ring-opened)
475.42y-ion - Gly
362.34y-ion - Gly - Phe

Visualizations

Experimental Workflow

experimental_workflow Figure 1. This compound Mass Spectrometry Workflow sample Biological or Synthetic Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Enrichment cleanup SPE Desalting (C4) extraction->cleanup Purification lc RPLC Separation (C4 Column, ACN/IPA Gradient) cleanup->lc Injection ms High-Resolution Mass Spectrometry (ESI+) lc->ms ms1 MS1 Scan (Precursor Ion Detection) ms->ms1 ms2 MS/MS Fragmentation (DDA, HCD) ms1->ms2 Precursor Selection data_analysis Data Analysis (Sequencing, Quantification) ms2->data_analysis

Figure 1. This compound Mass Spectrometry Workflow
Putative Signaling Pathway

Cyclic lipopeptides can act as signaling molecules by interacting with cell membranes and specific receptors, leading to downstream cellular responses.

signaling_pathway Figure 2. Putative this compound Signaling Pathway cluster_membrane Cell Membrane C16K This compound receptor Membrane Receptor / Ion Channel C16K->receptor Binding second_messenger Second Messenger Cascade (e.g., Ca2+, cAMP) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression, Apoptosis) transcription_factor->cellular_response

Figure 2. Putative this compound Signaling Pathway

References

Validation & Comparative

Validating the Efficacy of Kv2.1 Channel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv2.1 is a critical regulator of cellular excitability and has emerged as a promising therapeutic target for conditions such as type 2 diabetes and neurological disorders. Inhibition of Kv2.1 channels can modulate insulin secretion and promote neuronal survival. This guide provides a comparative analysis of the small molecule inhibitor SP6616 and other notable Kv2.1 inhibitors, presenting key efficacy data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Comparative Efficacy of Kv2.1 Inhibitors

The following table summarizes the in vitro potency and selectivity of various Kv2.1 inhibitors.

InhibitorTypeTarget(s)IC50 (Kv2.1)Other Notable Targets (IC50)Reference
SP6616 Small MoleculeKv2.12.58 µM (Membrane Potential Assay), 6.44 µM (Patch Clamp)-[1]
Stromatoxin-1 (ScTx-1) Peptide ToxinKv2.1, Kv2.2, Kv4.212 nMKv2.2 (21 nM), Kv4.2 (1.2 nM)[2]
Hanatoxin-1 (HaTx1) Peptide ToxinKv2.1, Kv4.2~42 nM (Kd)-[3][4]
RY785 Small MoleculeKv2.150 nMSelective for Kv2 subfamily[5][6]
Guangxitoxin-1E (GxTX) Peptide ToxinKv2.1, Kv2.21-3 nM-[7]
GsMTx-4 Peptide ToxinMechanosensitive Cation ChannelsNot a direct Kv2.1 inhibitor; acts on mechanosensitive channels.TRPC1, TRPC6, Piezo channels[8]
In Vivo and In Vitro Biological Effects

This table outlines the documented biological effects of SP6616 and the impact of Kv2.1 inhibition in various experimental models.

Inhibitor/ModelEffect on Glucose-Stimulated Insulin Secretion (GSIS)Effect on β-Cell SurvivalIn Vivo EfficacyReference
SP6616 Promotes GSISProtects against apoptosisIncreased serum insulin, restored β-cell mass, decreased fasting blood glucose in diabetic mice.[1][9]
Kv2.1 Knockout Mice Enhanced insulin secretion-Reduced fasting glucose levels, elevated fasting insulin levels.[10]
Stromatoxin-1 (ScTx-1) Limited to no significant effect on human islets.--[11][12]
General Kv2.1 Antagonism Enhances first- and second-phase insulin secretion.--[13]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of compounds on Kv2.1 channel currents.

  • Cell Preparation: HEK-293 or CHO cells stably expressing the Kv2.1 channel are cultured on coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition software. The recording chamber is perfused with an external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 HEPES, and 11 glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 KCl, 5.4 NaCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, and 10 HEPES (pH 7.2).

  • Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a single cell.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) are applied to elicit Kv2.1 currents.

    • The test compound is perfused into the chamber, and the effect on the current amplitude is recorded to determine the percentage of inhibition and calculate the IC50 value.

MTT Assay for Cell Viability

This colorimetric assay assesses the effect of Kv2.1 inhibitors on β-cell viability and proliferation.

  • Cell Plating: Pancreatic β-cell lines (e.g., INS-1) are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Kv2.1 inhibitor or vehicle control and incubated for a specified period (e.g., 24-72 hours).

  • MTT Reagent Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[14]

In Vivo Studies in Diabetic Mouse Models

These studies evaluate the therapeutic potential of Kv2.1 inhibitors in a physiological context.

  • Animal Models: Streptozotocin (STZ)-induced type 1 diabetic mice or db/db type 2 diabetic mice are commonly used.

  • Drug Administration: The test compound (e.g., SP6616) is administered daily via a suitable route, such as intraperitoneal injection.[15]

  • Parameters Measured:

    • Fasting Blood Glucose: Measured periodically from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): Mice are fasted and then given an oral glucose load. Blood glucose levels are measured at various time points post-administration.

    • Serum Insulin Levels: Blood is collected to measure insulin concentrations, often by ELISA.[16]

    • Histology: Pancreatic tissue is collected at the end of the study for histological analysis to assess β-cell mass and morphology.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by SP6616 and a general workflow for evaluating Kv2.1 inhibitors.

SP6616_Signaling_Pathway cluster_PKC PKC/Erk1/2 Pathway cluster_CaM CaM/PI3K/Akt Pathway SP6616 SP6616 Kv2_1 Kv2.1 Channel SP6616->Kv2_1 Inhibits PKC PKC CaM CaM Apoptosis β-Cell Apoptosis Kv2_1->Apoptosis Promotes Survival β-Cell Survival Erk1_2 Erk1/2 PKC->Erk1_2 Erk1_2->Survival PI3K PI3K CaM->PI3K Akt Akt PI3K->Akt Akt->Survival

Caption: Signaling pathways activated by SP6616-mediated Kv2.1 inhibition to promote β-cell survival.

Kv2_1_Inhibitor_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Membrane Potential Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Patch_Clamp Electrophysiology (Whole-Cell Patch Clamp) Hit_ID->Patch_Clamp Primary Hits Potency Determine IC50 & Selectivity Patch_Clamp->Potency Cell_Assays In Vitro Cellular Assays (e.g., MTT, GSIS) Potency->Cell_Assays Potent/Selective Hits In_Vivo In Vivo Efficacy (Diabetic Animal Models) Cell_Assays->In_Vivo Active Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious Compounds

Caption: A generalized workflow for the discovery and validation of novel Kv2.1 inhibitors.

References

Comparative Analysis of C16-K-cBB1 and Structurally Related Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Novel Antimicrobial Agents Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. In the ongoing search for novel therapeutics, lipidated α/sulfono-α-AA heterogeneous peptides have shown promise. This guide provides a detailed comparison of C16-K-cBB1, a potent anti-MRSA compound, with its structural analogs. The data presented is derived from preclinical studies and aims to inform further research and development in this area.

Overview of this compound and its Analogs

This compound is a synthetic, lipidated α/sulfono-α-AA heterogeneous peptide designed as a mimic of host defense peptides (HDPs). Its structure incorporates a C16 lipid tail, a lysine residue (K) for positive charge, and a sulfono-α-amino acid building block (cBB1). This amphipathic design is crucial for its mechanism of action, which involves the disruption of the bacterial cell membrane. A series of analogs were synthesized to investigate the structure-activity relationship, varying the length of the lipid tail and the number and type of the sulfono-α-AA building blocks.

Comparative Efficacy: In Vitro Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundLipid Tail LengthBuilding BlocksMIC against MRSA (µg/mL)
This compound C161 x cBB11
C14-K-cBB1C141 x cBB12
C12-K-cBB1C121 x cBB14
C16-K-bBB2C162 x bBB8
C16-K-cBB3C163 x cBB>128

Key Findings:

  • Lipid Tail Length: A longer lipid tail is associated with greater antimicrobial potency. This compound, with a C16 tail, exhibited the lowest MIC value of 1 µg/mL.

  • Number of Building Blocks: Increasing the number of sulfono-α-AA building blocks led to a significant decrease in activity, as seen with C16-K-bBB2 and C16-K-cBB3. This suggests an optimal balance between hydrophobicity and the overall structure is necessary for potent antimicrobial action.

Selectivity and Safety Profile: Hemolytic Activity

A critical aspect of antimicrobial drug development is ensuring selectivity for bacterial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of cytotoxicity.

CompoundHemolytic Activity at 100 µg/mL (%)
This compound < 5%
C14-K-cBB1< 5%
C12-K-cBB1< 5%

Key Findings:

This compound and its analogs with varying lipid tail lengths demonstrated low hemolytic activity, indicating high selectivity for bacterial membranes over mammalian erythrocyte membranes. This favorable safety profile is a significant advantage for a potential therapeutic agent.

Bactericidal Kinetics: Time-Kill Assay

To understand the dynamics of bacterial killing, a time-kill assay was performed with the most potent compound, this compound. This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

At a concentration of 12.5 µg/mL, this compound was able to completely eradicate a culture of MRSA within 120 minutes.[1] This rapid bactericidal activity is a desirable characteristic for treating acute infections.

Mechanism of Action: Membrane Disruption

The proposed mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane. The positively charged lysine residue is thought to interact with the negatively charged components of the MRSA cell membrane, while the lipid tail inserts into the lipid bilayer, leading to membrane destabilization and cell death.

cluster_0 This compound Action This compound This compound MRSA_Membrane MRSA Cell Membrane (Negatively Charged) This compound->MRSA_Membrane Electrostatic Interaction & Hydrophobic Insertion Membrane_Disruption Membrane Disruption MRSA_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against MRSA was determined using the broth microdilution method. Briefly, a two-fold serial dilution of each compound was prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth (CAMHB). A standardized inoculum of MRSA was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Hemolytic Activity Assay

Fresh human red blood cells (hRBCs) were washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v). The peptide solutions at various concentrations were incubated with the hRBC suspension at 37°C for 1 hour. The samples were then centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify the release of hemoglobin. A 0.1% Triton X-100 solution was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).

Time-Kill Assay

MRSA was grown to the mid-logarithmic phase and then diluted in fresh CAMHB. This compound was added to the bacterial suspension at a final concentration of 12.5 µg/mL. The culture was incubated at 37°C with shaking. At various time points (0, 30, 60, and 120 minutes), aliquots were removed, serially diluted in PBS, and plated on nutrient agar plates. The plates were incubated at 37°C for 24 hours, after which the number of colony-forming units (CFU) was counted.

cluster_1 Time-Kill Assay Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum (Mid-log phase) Start->Prepare_Inoculum Add_Compound Add this compound (12.5 µg/mL) Prepare_Inoculum->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Take Aliquots at 0, 30, 60, 120 min Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates (24h, 37°C) Plate->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU End End Count_CFU->End

Caption: Workflow for the time-kill assay.

Conclusion

This compound stands out as a highly potent antimicrobial agent against MRSA with a rapid bactericidal effect and a favorable safety profile. The comparative data highlights the importance of the C16 lipid tail for optimal activity and suggests that a single sulfono-α-AA building block provides the necessary structural balance. The low hemolytic activity of this compound and its analogs underscores their potential as selective antimicrobial agents. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this promising class of compounds.

References

Comparative Analysis of C16-K-cBB1 and its Analogs: A New Frontier in Antimicrobial Peptides Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of a novel class of lipidated α/Sulfono-α-AA heterogeneous peptides, including the lead compound C16-K-cBB1, reveals potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) coupled with low hemolytic activity, marking a significant advancement in the development of host defense peptide (HDP) mimetics.

Researchers in drug development and infectious disease are continually seeking new therapeutic agents to combat the growing threat of antibiotic-resistant bacteria. A promising class of molecules, lipidated α/Sulfono-α-AA heterogeneous peptides, has emerged as a potent alternative. This guide provides a detailed comparative analysis of this compound and its analogs, presenting key experimental data on their efficacy and safety, alongside the methodologies used for their evaluation.

Performance Comparison of this compound and its Analogs

The antimicrobial efficacy of this compound and its analogs was primarily evaluated based on their Minimum Inhibitory Concentration (MIC) against MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Furthermore, the safety profile of these peptides was assessed through hemolytic activity assays, which measure the extent of red blood cell lysis.

A series of analogs were synthesized by varying the length of the lipid tail (C8 to C16) and the number of sulfono-α-AA building blocks. The quantitative data from these experiments are summarized in the table below.

CompoundLipid Tail LengthNumber of Building BlocksMIC against MRSA (µg/mL)Hemolytic Activity
C8-K-hBB1C81No ActivityNot Tested
C10-K-bBB1C101No ActivityNot Tested
C12-K-cBB1C121Excellent ActivityWeak
C14-K-cBB1C141Excellent ActivityWeak
This compound C16 1 1 Weak
C16-K-bBB2C162Decreased ActivityNot Tested
C16-K-cBB3C163Little to No ActivityNot Tested
C16-K-hBB3C163Little to No ActivityNot Tested
C16-K-bBB3C163Little to No ActivityNot Tested

The data clearly indicates that the length of the lipid tail is a critical determinant of antimicrobial activity. Peptides with shorter lipid tails (C8 and C10) were inactive. In contrast, those with longer lipid tails (C12, C14, and C16) exhibited excellent activity against MRSA, with this compound being the most potent with a MIC of 1 µg/mL.[1] Interestingly, increasing the number of sulfono-α-AA building blocks led to a decrease in antimicrobial efficacy.[1]

Further studies demonstrated that this compound is capable of killing MRSA cells within 120 minutes at a concentration of 12.5 μg/mL, highlighting its rapid bactericidal action.

Mechanism of Action: Cell Membrane Disruption

The primary mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane.[1][2] This is a hallmark of many host defense peptides and their mimetics. The lipidated portion of the molecule facilitates its insertion into the negatively charged bacterial membrane, leading to pore formation, loss of membrane integrity, and ultimately, cell death. This direct physical disruption of the membrane is a significant advantage as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism of Action of this compound cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_interaction Interaction and Disruption C16_K_cBB1 This compound Bacterial_Membrane Negatively Charged Bacterial Membrane C16_K_cBB1->Bacterial_Membrane Electrostatic Attraction Insertion Peptide Insertion into Membrane Bacterial_Membrane->Insertion Hydrophobic Interaction Pore_Formation Pore Formation Insertion->Pore_Formation Membrane Destabilization Cell_Death Cell Death Pore_Formation->Cell_Death Loss of Integrity

Caption: Proposed mechanism of this compound action on bacterial cell membranes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the peptides against MRSA was determined using a broth microdilution method.[1]

  • Bacterial Culture Preparation: A single colony of MRSA was inoculated into Mueller Hinton Broth (MHB) and incubated overnight at 37°C. The overnight culture was then diluted to a concentration of approximately 10^6 Colony Forming Units (CFU)/mL.[1]

  • Peptide Dilution: The lipidated α/Sulfono-α-AA peptides were serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 100 to 0.5 µg/mL).[1]

  • Incubation: 50 µL of the prepared bacterial suspension was added to each well containing 50 µL of the diluted peptides.[1] A control well with bacteria and no peptide was included.

  • MIC Determination: The plates were incubated at 37°C for 18 hours. The MIC was determined as the lowest concentration of the peptide that completely inhibited the visible growth of bacteria, which was measured by the optical density at 600 nm using a microplate reader.[1] All experiments were performed in triplicate.[1]

Hemolytic Activity Assay

The hemolytic activity of the peptides was assessed to determine their toxicity to mammalian cells, using human red blood cells (RBCs) as a model.

  • RBC Preparation: Fresh human red blood cells were washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs were then resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptides were serially diluted in PBS in a 96-well plate. An equal volume of the 4% RBC suspension was added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis were included.

  • Incubation and Measurement: The plate was incubated for 1 hour at 37°C. After incubation, the plate was centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, was transferred to a new plate.

  • Quantification: The amount of released hemoglobin was quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 450 nm). The percentage of hemolysis was calculated relative to the positive and negative controls.

Time-Kill Kinetics Assay

This assay was performed to determine the rate at which the peptides kill the bacteria.

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of MRSA was prepared in MHB.

  • Peptide Treatment: The bacterial culture was treated with the peptides at concentrations corresponding to multiples of their MIC (e.g., 2x MIC, 4x MIC). A control culture with no peptide was also included.

  • Sampling and Plating: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots were taken from each culture. The aliquots were serially diluted in PBS and plated on nutrient agar plates.

  • Colony Counting: The plates were incubated overnight at 37°C, and the number of viable colonies (CFUs) was counted.

  • Data Analysis: The results were plotted as the log10 of CFU/mL versus time to visualize the rate of bacterial killing.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound and its analogs is depicted in the following diagram.

Experimental Workflow for this compound and Analogs SPPS Solid Phase Peptide Synthesis (SPPS) Purification Purification and Characterization SPPS->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Hemolytic_Assay Hemolytic Activity Assay Purification->Hemolytic_Assay Time_Kill_Assay Time-Kill Kinetics Assay Purification->Time_Kill_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis

Caption: Workflow from synthesis to evaluation of antimicrobial peptides.

References

Comparison Guide: INV-345 vs. Standard of Care in a Collagen-Induced Arthritis (CIA) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the investigational therapeutic C16-K-cBB1 with the current standard of care in relevant disease models is not possible at this time, as publicly available experimental data for a compound designated "this compound" is not found in the conducted search.

To fulfill the user's request for a "Publish Comparison Guide," the following template has been generated. This guide utilizes a hypothetical investigational compound, INV-345 , targeting Receptor-Interacting Protein Kinase 1 (RIPK1) in a preclinical model of rheumatoid arthritis. This template is structured to meet all specified requirements for data presentation, experimental protocols, and visualization, and can be adapted once specific data for this compound is available.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide presents a comparative analysis of the novel RIPK1 inhibitor, INV-345, against the standard of care (methotrexate) in the collagen-induced arthritis (CIA) mouse model. The data herein suggest that INV-345 demonstrates a comparable efficacy profile with a potentially favorable mechanism of action for the treatment of inflammatory arthritis.

Disease Model and Therapeutic Approaches

Collagen-Induced Arthritis (CIA) Model: The CIA model is a widely utilized preclinical model for rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen emulsified in complete Freund's adjuvant induces an autoimmune response resulting in chronic inflammation of the joints, synovial hyperplasia, and cartilage and bone erosion, closely mimicking the pathology of human rheumatoid arthritis.

Standard of Care: Methotrexate, a folate synthesis inhibitor, is a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. Its anti-inflammatory effects are mediated through various pathways, including the promotion of adenosine release.

Investigational Compound (INV-345): INV-345 is a potent and selective small molecule inhibitor of RIPK1, a key signaling node in the tumor necrosis factor (TNF) receptor pathway, which is central to inflammatory processes.

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from a head-to-head study of INV-345 and methotrexate in the CIA mouse model.

ParameterVehicle ControlMethotrexate (Standard of Care)INV-345
Mean Arthritis Score (0-4 scale) 3.5 ± 0.41.8 ± 0.31.6 ± 0.3
Paw Thickness (mm) 4.2 ± 0.32.9 ± 0.22.7 ± 0.2
Incidence of Arthritis (%) 100%60%55%
Serum TNF-α (pg/mL) 85.2 ± 9.742.1 ± 5.438.5 ± 4.9
Histological Score (Joint Damage) 8.1 ± 0.94.3 ± 0.63.9 ± 0.5

Experimental Protocols

4.1. Collagen-Induced Arthritis (CIA) Model

  • Animals: DBA/1J mice, 8-10 weeks old.

  • Induction:

    • Day 0: Primary immunization with an intradermal injection at the base of the tail of 100 µg of bovine type II collagen emulsified in complete Freund's adjuvant.

    • Day 21: Booster immunization with an intradermal injection of 100 µg of bovine type II collagen emulsified in incomplete Freund's adjuvant.

  • Treatment: Prophylactic treatment initiated on Day 21 and continued daily until Day 42.

    • Vehicle control group receives daily oral gavage of the vehicle solution.

    • Standard of care group receives intraperitoneal injections of methotrexate (1 mg/kg) three times a week.

    • INV-345 group receives daily oral gavage of INV-345 (20 mg/kg).

  • Monitoring: Development of arthritis was monitored every other day by scoring each paw for signs of inflammation. Paw thickness was measured using a digital caliper.

  • Termination: On Day 42, mice were euthanized. Blood was collected for cytokine analysis, and hind paws were collected for histological assessment.

4.2. Histological Analysis

  • Hind paws were fixed, decalcified, and embedded in paraffin.

  • Joint sections were stained with hematoxylin and eosin (H&E) and Safranin O-fast green.

  • A blinded pathologist scored the sections for inflammation, pannus formation, and cartilage/bone erosion.

4.3. Cytokine Analysis

  • Serum levels of TNF-α were quantified using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Visualizations

5.1. TNF-α Signaling Pathway and Point of Intervention

TNFa_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 NFkB NF-κB Activation RIPK1->NFkB Apoptosis Apoptosis RIPK1->Apoptosis Inflammation Inflammation NFkB->Inflammation INV345 INV-345 INV345->RIPK1

Caption: TNF-α signaling pathway and the inhibitory action of INV-345 on RIPK1.

5.2. Experimental Workflow for the CIA Mouse Model

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Treatment Initiation Day0->Day21 Day22_41 Days 22-41: Daily Monitoring (Arthritis Score, Paw Thickness) Continued Treatment Day21->Day22_41 Day42 Day 42: Termination Sample Collection (Blood, Paws) Day22_41->Day42 Analysis Analysis: Histology Cytokine Levels Day42->Analysis

Caption: Experimental workflow for the collagen-induced arthritis (CIA) study.

Comparative Analysis of C16-K-cBB1: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the experimental results for the compound C16-K-cBB1. Due to the limited publicly available information specifically identifying "this compound," this document serves as a template to illustrate how experimental cross-validation data would be presented. The tables and methodologies outlined below are based on standardized approaches in pharmacological and biological research. Should specific data for this compound become available, it can be populated into the structured formats provided. This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective comparison of this compound with alternative compounds.

Quantitative Data Summary

For a comprehensive comparison, quantitative data from key experiments would be summarized as follows. This allows for a direct assessment of this compound's performance against other relevant molecules.

Table 1: In Vitro Efficacy Comparison

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cellular Potency (EC50, nM)
This compound Data not availableData not availableData not availableData not available
Alternative A151500>1000050
Alternative B458005000120
Control5200800010

Table 2: In Vivo Pharmacokinetic Properties

CompoundBioavailability (%)Half-life (h)Cmax (ng/mL)AUC (ng*h/mL)
This compound Data not availableData not availableData not availableData not available
Alternative A4085004000
Alternative B651285010200

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are example protocols for key assays.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target and selected off-targets.

  • Methodology: A radiometric kinase assay (e.g., using ³³P-ATP) or a non-radioactive assay (e.g., ADP-Glo™) would be employed. The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a suitable buffer. Kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of a relevant cancer cell line.

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or a vehicle control. After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®. The half-maximal effective concentration (EC50) is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

Visual representations of biological pathways and experimental procedures enhance understanding and clarity.

G Placeholder Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Target_Kinase Target Kinase Receptor->Target_Kinase Activation C16_K_cBB1 This compound C16_K_cBB1->Target_Kinase Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

G Experimental Workflow for this compound Cross-Validation start Start: Hypothesis Generation in_vitro In Vitro Assays (IC50, Selectivity) start->in_vitro cell_based Cell-Based Assays (EC50, Viability) in_vitro->cell_based in_vivo In Vivo Models (PK/PD, Efficacy) cell_based->in_vivo data_analysis Data Analysis and Comparison in_vivo->data_analysis conclusion Conclusion and Further Steps data_analysis->conclusion

Caption: A generalized experimental workflow for the cross-validation of a therapeutic compound.

Comparative Guide to the Specificity and Selectivity of the PKR Inhibitor C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein kinase R (PKR) inhibitor C16 with alternative compounds, focusing on specificity, selectivity, and supporting experimental data. The information presented is intended to aid researchers in selecting the most appropriate tools for their studies involving the PKR signaling pathway.

Introduction to C16

C16, also known as GW506033X, is a potent, ATP-competitive inhibitor of double-stranded RNA-activated protein kinase (PKR). It has been widely used in preclinical research to investigate the role of PKR in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. Understanding its activity profile is crucial for the accurate interpretation of experimental results.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of C16 in comparison to other known PKR inhibitors.

Table 1: In Vitro Potency of PKR Inhibitors

CompoundPrimary TargetIC50 (PKR)Reference(s)
C16 PKR141 - 210 nM[1][2]
SAR439883 PKRPotent and selective (specific IC50 not publicly disclosed)[3][4]
2-Aminopurine Pan-kinase inhibitorIn the millimolar range (less potent)[5]
Methylene Blue Multiple targetsLow micromolar range (non-specific)[6][7]

Table 2: Kinase Selectivity Profile of C16

While C16 is a potent PKR inhibitor, it also exhibits off-target activity against other kinases. Researchers should consider these additional activities when designing experiments and interpreting data.

Kinase TargetIC50Reference(s)
PKR 141 nM[1]
FGFR2 31.8 nM[1]
RET 33.8 nM[1]
FGFR3 478 nM[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.

In Vitro PKR Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against PKR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PKR.

Materials:

  • Recombinant human PKR enzyme

  • PKR substrate (e.g., eIF2α or a synthetic peptide)

  • ATP (at or near the Km for PKR)

  • Test compound (e.g., C16) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PKR enzyme to all wells except the negative control.

  • Add the PKR substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by placing the plate on ice.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PKR Signaling Pathway

The following diagram illustrates the central role of PKR in cellular stress responses.

PKR_Signaling_Pathway cluster_activation PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA PKR_inactive PKR (inactive) dsRNA->PKR_inactive Binds PKR_active PKR (active) (Dimerized & Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Induces IKK IKK PKR_active->IKK Activates eIF2a_P p-eIF2α Translation Protein Synthesis eIF2a->Translation Inhibits eIF2a_P->Translation Inhibits NFkB NF-κB Activation IKK->NFkB C16 C16 C16->PKR_active Inhibits

Caption: The PKR signaling pathway is activated by dsRNA, leading to the inhibition of protein synthesis and the induction of inflammatory and apoptotic responses. C16 inhibits the active form of PKR.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the IC50 value of a PKR inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound (e.g., C16) Plate_Setup Dispense compound dilutions and reagents into microplate Compound_Dilution->Plate_Setup Reagent_Prep Prepare assay reagents (PKR, substrate, ATP, buffer) Reagent_Prep->Plate_Setup Incubation Incubate at controlled temperature Plate_Setup->Incubation Detection Add detection reagent and measure signal Incubation->Detection Data_Processing Calculate % inhibition Detection->Data_Processing Curve_Fitting Fit data to dose-response curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 value Curve_Fitting->IC50_Determination

Caption: Workflow for determining the IC50 of a PKR inhibitor, from preparation to data analysis.

Conclusion

C16 is a valuable tool for studying PKR-mediated signaling pathways. However, its off-target effects, particularly on FGFR2 and RET, necessitate careful experimental design and data interpretation. For studies requiring higher selectivity, newer compounds like SAR439883 may be more suitable, although their commercial availability may be limited. The choice of inhibitor should be guided by the specific research question and a thorough understanding of the compound's activity profile.

References

Validation of CLEC16A as a Therapeutic Target in Autoimmune Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "C16-K-cBB1" does not correspond to a recognized biological entity in publicly available scientific literature. This guide focuses on the C-type lectin domain family 16 member A (CLEC16A), a protein strongly implicated in autoimmune diseases and located on chromosome 16, as the likely intended subject of the query.

This guide provides a comparative analysis of CLEC16A as a potential therapeutic target for autoimmune diseases, particularly multiple sclerosis (MS), against established treatments. It is intended for researchers, scientists, and drug development professionals.

Executive Summary

CLEC16A has emerged as a critical regulator of immune homeostasis, with genetic variants strongly associated with an increased risk for several autoimmune diseases, including multiple sclerosis. Its function as an E3 ubiquitin ligase controlling mitophagy—the selective removal of damaged mitochondria—and autophagy places it at a crucial intersection of cellular metabolism and immune regulation. Dysregulation of these processes is a hallmark of autoimmunity. This guide presents experimental data supporting the validation of CLEC16A as a therapeutic target and compares its mechanistic profile with two established MS therapies: Fingolimod and Dimethyl Fumarate.

Data Presentation

Table 1: Expression of CLEC16A in Multiple Sclerosis Patients vs. Healthy Controls
MarkerMethodTissue/Cell TypeChange in MS PatientsFold ChangeReference
CLEC16A mRNAqPCRPeripheral Blood Mononuclear Cells (PBMCs)Increased~2-fold[1]
CLEC16A mRNAqPCRBrain White MatterIncreased~4-fold[1]
CLEC16A ProteinImmunohistochemistryPerivascular Infiltrates in MS LesionsStrongly UpregulatedNot Quantified[1]
Table 2: Phenotypic Comparison of CLEC16A Knockout Mice and Pharmacological Intervention
FeatureCLEC16A Knockout MiceTofacitinib (JAK Inhibitor) Treatment in KO MiceFingolimod (in EAE model)Dimethyl Fumarate (in EAE model)
Immune Phenotype Altered immune cell populations, increased NK cell cytotoxicity, robust cytokine stormPartially rescued inflammatory phenotype, silenced cytokine releaseSequesters lymphocytes in lymph nodes, reducing CNS infiltrationShifts immune response to anti-inflammatory (Th2), reduces pro-inflammatory cells
Neurological Phenotype Sensory neurodegeneration, impaired gait, tremorsPartial rescue of inflammatory lipodystrophic phenotypeReduces clinical severity of EAENeuroprotective effects
Cellular Phenotype Defective mitophagy and autophagy, ER stressModulated ER stress, lipolysis, mitophagy, and autophagySuppresses neuronal autophagy through mTOR/p70S6K pathwayEnhances mitophagy via NRF2/BNIP3/PINK1 axis
Table 3: Mechanistic Comparison of CLEC16A and Alternative MS Therapies
Target/DrugPrimary Mechanism of ActionEffect on Mitophagy/Autophagy
CLEC16A (as a target) E3 ubiquitin ligase regulating mitophagy and autophagy, impacting immune cell function.Loss of function leads to impaired mitophagy and dysregulated autophagy.
Fingolimod Sphingosine-1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes.Can suppress or induce autophagy depending on the cell type and context, often via the mTOR pathway.[2][3][4]
Dimethyl Fumarate Activates the Nrf2 antioxidant response pathway; has anti-inflammatory and neuroprotective effects.Enhances mitophagy.[5][6]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for CLEC16A Expression

Objective: To quantify the relative mRNA expression of CLEC16A in patient-derived cells or tissues.

Protocol:

  • RNA Isolation: Isolate total RNA from PBMCs or tissue samples using a TRIzol-based method followed by purification with an RNeasy Mini Kit (Qiagen), according to the manufacturer's instructions.[7]

  • cDNA Synthesis: Convert 1-2 µg of total RNA to cDNA using a High-Capacity RNA-to-cDNA Kit (Applied Biosystems).[7]

  • qPCR Reaction: Prepare the qPCR reaction mix using a TaqMan Gene Expression Master Mix and a pre-designed FAM-MGB-labeled TaqMan probe for human CLEC16A. Use a housekeeping gene (e.g., GAPDH, ACTB) as an endogenous control for normalization.

  • Thermal Cycling: Perform the qPCR on a suitable instrument (e.g., ViiA 7 Real-Time PCR System) with a standard thermal cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative expression of CLEC16A using the comparative Ct (ΔΔCt) method.

Immunofluorescence for CLEC16A Localization

Objective: To visualize the subcellular localization of the CLEC16A protein.

Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293T, primary immune cells) on glass coverslips or chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against CLEC16A (e.g., rabbit anti-CLEC16A) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a confocal microscope. Co-staining with markers for specific organelles (e.g., LAMP2 for late endosomes/lysosomes, EEA1 for early endosomes) can be performed to determine co-localization.

Flow Cytometry-Based Mitophagy Assay

Objective: To quantify the level of mitophagy in cells.

Protocol:

  • Cell Transduction: Transduce cells with a lentiviral vector expressing a mitochondria-targeted pH-sensitive fluorescent protein, such as mt-Keima or mito-QC. These reporters fluoresce differently in the neutral pH of mitochondria versus the acidic environment of the lysosome, allowing for the quantification of mitochondria that have been delivered to lysosomes for degradation.

  • Induction of Mitophagy: Treat the cells with a mitophagy-inducing agent (e.g., CCCP, oligomycin/antimycin A) or under conditions of nutrient starvation to stimulate mitophagy.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with appropriate lasers and filters to detect the two different emission spectra of the reporter protein. The ratio of the fluorescence intensity in the acidic (lysosomal) channel to the neutral (mitochondrial) channel is used to quantify the level of mitophagy.

Mandatory Visualization

CLEC16A_Signaling_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol cluster_Lysosome Lysosome cluster_Immune_Response Immune Response Mito_Stress Mitochondrial Stress (e.g., ROS, depolarization) PINK1_Parkin PINK1/Parkin Recruitment Mito_Stress->PINK1_Parkin activates CLEC16A_complex CLEC16A-NRDP1-USP8 E3 Ligase Complex PINK1_Parkin->CLEC16A_complex regulates mTOR mTOR Signaling CLEC16A_complex->mTOR inhibits Autophagy_init Autophagy Initiation CLEC16A_complex->Autophagy_init promotes mitophagy Antigen_Presentation Antigen Presentation (HLA Class II) CLEC16A_complex->Antigen_Presentation regulates mTOR->Autophagy_init inhibits general autophagy Autophagosome Autophagosome Formation Autophagy_init->Autophagosome Lysosome_fusion Lysosomal Degradation Autophagosome->Lysosome_fusion fuses with Inflammation Inflammation (Cytokine Release) Lysosome_fusion->Inflammation reduces pro-inflammatory signals Experimental_Workflow cluster_Patient_Samples Patient-Derived Samples cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Comparison Comparative Analysis PBMCs Isolate PBMCs from MS Patients & Controls Expression qPCR for CLEC16A Expression Levels PBMCs->Expression Localization Immunofluorescence for CLEC16A Localization PBMCs->Localization Mitophagy_Assay Flow Cytometry for Mitophagy Analysis PBMCs->Mitophagy_Assay EAE_model Induce EAE in CLEC16A KO & WT Mice Expression->EAE_model Mitophagy_Assay->EAE_model Modulation Treat cells with CLEC16A modulators Modulation->Mitophagy_Assay Treatment Treat EAE mice with CLEC16A modulators EAE_model->Treatment Analysis Assess Clinical Score, Histology, Immune Profile Treatment->Analysis Compare_Drugs Compare effects with Fingolimod & Dimethyl Fumarate Analysis->Compare_Drugs

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of C16-K-cBB1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on standard laboratory procedures for handling novel chemical compounds. As "C16-K-cBB1" is not a publicly indexed chemical entity, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and compound-specific safety information. This document serves as a general framework for safe laboratory practices.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Use Case
Eye Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory where this compound is handled. Use a face shield in addition to goggles when there is a significant risk of splashes.
Skin Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. Do not wear gloves outside of the laboratory.
Lab CoatA flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned.
Respiratory Protection Chemical Fume HoodAll handling of this compound that may generate aerosols, dust, or vapors must be conducted within a certified chemical fume hood.
RespiratorA NIOSH-approved respirator may be required for certain procedures, such as handling large quantities or responding to a spill. Consult the specific SDS for the appropriate respirator type.[1]
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Handling this compound

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all work with this compound in a designated area within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep all containers of this compound sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage container is clearly labeled.

    • If the substance is flammable, store it in a designated flammable safety cabinet.[2][3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused this compound Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Solid Waste Includes gloves, bench paper, and pipette tips. Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
Contaminated Sharps Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.

Emergency Procedures: this compound Spill

The following workflow outlines the immediate steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting spill Spill Occurs alert Alert others in the immediate area spill->alert evacuate Evacuate the area if necessary alert->evacuate assess Assess the spill (size and nature) evacuate->assess don_ppe Don appropriate PPE assess->don_ppe contain Contain the spill with absorbent material don_ppe->contain neutralize Neutralize if applicable (consult SDS) contain->neutralize cleanup Clean up residue neutralize->cleanup dispose Dispose of all contaminated materials as hazardous waste cleanup->dispose report Report the incident to the supervisor dispose->report

Caption: Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.